1-(2,3-Dichlorophenyl)-N-methylmethanamine Hydrochloride: A Technical Guide to Properties, Synthesis, and Pharmaceutical Applications
Executive Summary In the landscape of rational drug design, functionalized secondary benzylamines serve as indispensable pharmacophoric building blocks. 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (CAS: 3995...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of rational drug design, functionalized secondary benzylamines serve as indispensable pharmacophoric building blocks. 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (CAS: 39959-78-9) is a highly specialized chemical intermediate utilized extensively in the development of bioactive molecules, including metabolic regulators (e.g., biguanides) and central nervous system (CNS) agents [1, 3].
As a Senior Application Scientist, I approach this compound not merely as a chemical entity, but as a structural tool. The ortho- and meta-chloro substitutions on the aromatic ring impart distinct steric bulk and lipophilicity, which are critical for anchoring molecules within hydrophobic protein pockets. This whitepaper provides a comprehensive, field-proven guide to the chemical properties, synthetic methodologies, and analytical validation of this critical intermediate.
Chemical Identity & Structural Analysis
Understanding the physicochemical baseline of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride is the first step in predicting its behavior in both synthetic workflows and biological assays [4]. The hydrochloride salt form is preferred over the free base due to its enhanced oxidative stability, prolonged shelf-life, and superior aqueous solubility.
Quantitative Data Summary
Property
Value
Clinical / Synthetic Relevance
IUPAC Name
amine hydrochloride
Standardized nomenclature for regulatory filings.
CAS Registry Number
39959-78-9
Primary identifier for procurement and safety data.
Molecular Formula
C₈H₁₀Cl₃N (C₈H₉Cl₂N · HCl)
Indicates the 1:1 stoichiometry of the salt.
Molecular Weight
226.53 g/mol
Crucial for precise molar equivalent calculations.
Exact Mass
224.988 Da
Target mass for high-resolution mass spectrometry (HRMS).
LogP (Predicted)
~3.90
High lipophilicity; dictates blood-brain barrier (BBB) penetration.
SMILES
CNCc1cccc(Cl)c1Cl.Cl
Machine-readable structural format for in silico modeling.
Mechanistic Role in Drug Design
The structural architecture of this compound is intentionally designed to exploit specific biological interactions:
Steric Shielding: The chlorine atom at the 2-position (ortho) restricts the rotational freedom of the benzylic amine bond. This conformational lock reduces entropic penalties upon target binding.
Electronic Effects: The highly electronegative 2,3-dichloro motif withdraws electron density from the aromatic ring, making it resistant to rapid oxidative metabolism by hepatic Cytochrome P450 enzymes.
Precursor Utility: This compound is prominently featured in patent literature as a precursor for synthesizing substituted guanidines and biguanides (e.g., AMPK activators for metabolic diseases) [3].
Synthesis & Purification Protocols
The most robust and scalable method for synthesizing 1-(2,3-Dichlorophenyl)-N-methylmethanamine is the direct reductive amination of 2,3-dichlorobenzaldehyde using methylamine and Sodium Triacetoxyborohydride (STAB) [2].
Synthetic Workflow Visualization
Fig 1: Synthetic workflow for 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride.
Step-by-Step Methodology
Step 1: Imine Condensation
Action: Dissolve 2,3-dichlorobenzaldehyde (1.0 eq) and methylamine (1.2 eq, 2.0 M solution in THF) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.
Causality: DCE is selected over protic solvents to minimize competitive solvolysis of the intermediate imine. The slight excess of methylamine drives the equilibrium toward complete Schiff base formation, preventing unreacted aldehyde from carrying over.
Step 2: Selective Reduction
Action: Introduce Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0–5 °C, then allow the reaction to warm to ambient temperature and stir for 12 hours.
Causality: STAB is a mild reducing agent that exhibits exceptional chemoselectivity [2]. At a weakly acidic to neutral pH, it rapidly reduces the protonated iminium ion without reducing the unreacted aldehyde, completely mitigating the formation of unwanted 2,3-dichlorobenzyl alcohol byproducts.
Step 3: Quench and Extraction
Action: Quench the reaction carefully with saturated aqueous NaHCO₃ and extract the free base into dichloromethane (DCM). Wash the organic layer with brine and dry over anhydrous Na₂SO₄.
Causality: The mild basic quench neutralizes residual STAB and acetic acid byproducts without degrading the newly formed secondary amine.
Step 4: Self-Validating Salt Formation
Action: Concentrate the organic layer in vacuo, dissolve the crude free base in anhydrous diethyl ether, and introduce 2.0 M HCl in ether dropwise until precipitation ceases. Filter and wash the crystals with cold ether.
Causality & Trustworthiness: This step acts as an intrinsic, self-validating purification mechanism. The target secondary amine readily protonates and crystallizes as a hydrochloride salt, while non-basic organic impurities (and any over-alkylated tertiary amines) remain highly soluble in the ethereal mother liquor. The formation of a crisp, white precipitate is a visual confirmation of successful amine synthesis and high purity.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized batch before deployment in downstream pharmaceutical applications, the following analytical suite must be executed:
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):
Look for the diagnostic singlet of the N-methyl group (~2.5 ppm) and the benzylic CH₂ protons (~4.2 ppm). The integration of the aromatic protons (3H) will confirm the retention of the 2,3-dichloro substitution.
Liquid Chromatography-Mass Spectrometry (LC-MS):
Utilize Electrospray Ionization (ESI+). The mass spectrum must display the [M+H]⁺ peak at m/z 190.0 (based on the free base exact mass of 189.01). The isotopic pattern must clearly show the 9:6:1 ratio characteristic of a molecule containing two chlorine atoms.
High-Performance Liquid Chromatography (HPLC):
Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). A single sharp peak confirms the absence of the primary amine (des-methyl) or tertiary amine (di-methyl) impurities.
Handling, Stability, and Safety
Hygroscopicity: While the hydrochloride salt is generally stable, it can be slightly hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent moisture-induced clumping.
Toxicity & PPE: As a halogenated benzylamine derivative, it is a severe skin and eye irritant. Standard laboratory safety protocols dictate the use of nitrile gloves, safety goggles, and manipulation within a certified fume hood.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 587625, 2,3-Dichlorobenzylamine". PubChem. URL:[Link]
Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes". Organic Process Research & Development, 10(5), 971-1031 (2006). URL:[Link]
World Intellectual Property Organization. "WO2015160220A1 - Guanidine compounds and use thereof". Google Patents.
Chemsrc. "CAS#:39959-78-9 | 1-(2,3-Dichlorophenyl)-N-Methylmethanamine hydrochloride". Chemsrc Chemical Database. URL:[Link]
Exploratory
1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride Preamble: Elucidating the Mechanism of a Novel Phenylmethanamine Derivative The field of neuropharma...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Core Mechanism of Action of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride
Preamble: Elucidating the Mechanism of a Novel Phenylmethanamine Derivative
The field of neuropharmacology is continually advancing, with novel molecular entities being synthesized and evaluated for their potential therapeutic effects. This guide focuses on the mechanism of action of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride. Direct, peer-reviewed literature on this specific compound is nascent. However, its chemical architecture bears a striking resemblance to the well-characterized selective serotonin reuptake inhibitor (SSRI), sertraline.[1][2][3] Both molecules feature a dichlorophenyl ring and an N-methylmethanamine group, suggesting a shared pharmacological target.
This document, therefore, presents a scientifically-grounded elucidation of the likely mechanism of action of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride, leveraging the extensive body of research on sertraline and the broader class of SSRIs as a predictive framework. This approach allows for a comprehensive exploration of its anticipated molecular interactions, downstream signaling cascades, and the experimental methodologies required for its empirical validation.
Primary Mechanism of Action: Selective Inhibition of the Serotonin Transporter (SERT)
The central hypothesis is that 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride functions as a potent and selective inhibitor of the serotonin transporter (SERT).[4][5]
1.1. The Role of SERT in Serotonergic Neurotransmission
The serotonin transporter is a crucial membrane protein located on the presynaptic terminal of serotonergic neurons. Its primary function is to clear serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, thereby terminating its signaling.[6][7] This reuptake process is vital for maintaining synaptic homeostasis and regulating the duration and intensity of serotonergic neurotransmission.
1.2. Molecular Interaction with SERT
It is proposed that 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride binds to the allosteric site of the SERT protein. This binding event induces a conformational change in the transporter, which in turn inhibits the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[8] The consequence of this action is an acute increase in the concentration and residence time of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors.
Downstream Cellular and Systemic Effects
The inhibition of SERT initiates a cascade of downstream events, both acute and chronic, that are believed to underlie the therapeutic effects of this class of compounds.
The immediate consequence of increased synaptic serotonin is the heightened stimulation of various postsynaptic 5-HT receptors. The human brain expresses at least 14 different subtypes of serotonin receptors, which are broadly classified into seven families (5-HT1 to 5-HT7).[9] These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[9] The activation of these diverse receptor subtypes leads to a wide range of intracellular signaling cascades, including the modulation of adenylyl cyclase and phospholipase C activity.[10][11]
2.2. Chronic Effects: Neuronal Adaptation and Neuroplasticity
The therapeutic benefits of SSRIs typically emerge after several weeks of continuous administration, suggesting that long-term neuroadaptive changes are crucial.[7][12] Chronic elevation of synaptic serotonin is thought to lead to:
Receptor Desensitization: A downregulation and desensitization of certain 5-HT receptors, particularly the inhibitory 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons.[13] This desensitization is hypothesized to result in a disinhibition of serotonin neuron firing, leading to a more sustained increase in serotonin release.
Neuroplasticity: Emerging evidence suggests that SSRIs can promote neuroplasticity, the brain's ability to reorganize itself by forming new neural connections.[14][15] This may involve the enhancement of neurogenesis, particularly in the hippocampus, a brain region implicated in mood and memory.[12]
Pharmacological Specificity and Off-Target Interactions
A key characteristic of modern psychopharmacological agents is their selectivity for their intended target.
3.1. Selectivity for SERT
Based on the profile of sertraline, it is anticipated that 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride will exhibit high selectivity for the serotonin transporter over the other major monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET).[8] This selectivity is crucial for minimizing side effects associated with the modulation of dopaminergic and noradrenergic systems.
3.2. Potential Off-Target Effects
While high selectivity is expected, minor interactions with other receptors cannot be entirely ruled out. For instance, sertraline has been shown to have weak affinity for sigma-1 receptors.[5] A comprehensive receptor binding profile would be necessary to fully characterize the off-target interactions of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride.
Experimental Protocols for Mechanistic Validation
To empirically validate the proposed mechanism of action, the following experimental protocols are essential.
4.1. Radioligand Binding Assay for SERT Affinity
This assay determines the binding affinity (Ki) of the test compound for the serotonin transporter.
Methodology:
Preparation of Membranes: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in an appropriate assay buffer.[16]
Competitive Binding: A constant concentration of a radiolabeled ligand with known high affinity for SERT (e.g., [³H]-citalopram) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride).[17]
Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.[16][17]
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[17]
4.2. Synaptosomal Monoamine Uptake Assay
This functional assay measures the ability of the test compound to inhibit the uptake of serotonin into nerve terminals.
Methodology:
Preparation of Synaptosomes: Synaptosomes, which are resealed nerve terminals, are prepared from fresh rodent brain tissue (e.g., striatum or cortex) by homogenization and differential centrifugation.[18][19]
Uptake Assay: The synaptosomal preparation is incubated with a low concentration of radiolabeled serotonin (e.g., [³H]-5-HT) in the presence of varying concentrations of the test compound.[20][21]
Incubation and Termination: The incubation is carried out for a short period at 37°C to measure the initial rate of uptake. The uptake is terminated by rapid filtration and washing with ice-cold buffer.[18][20]
Quantification: The amount of radioactivity accumulated inside the synaptosomes is quantified by scintillation counting.
Data Analysis: The concentration-dependent inhibition of serotonin uptake is plotted to determine the IC50 value of the test compound.
Visualizations
5.1. Proposed Signaling Pathway
Caption: Proposed mechanism of action of 1-(2,3-Dichlorophenyl)-N-methylmethanamine HCl.
Caption: Workflow for the synaptosomal uptake assay.
Conclusion
Based on a robust analysis of its chemical structure in comparison to well-established pharmaceuticals, 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride is proposed to act as a selective serotonin reuptake inhibitor. This primary mechanism is anticipated to increase synaptic serotonin levels, leading to a cascade of downstream signaling events and long-term neuroadaptive changes. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this proposed mechanism, which is crucial for the further development and characterization of this compound for potential therapeutic applications.
References
Selective serotonin reuptake inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. Journal of affective disorders, 51(3), 215–235. Retrieved from [Link]
Chu, A., & Wadhwa, R. (2021). Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review. Cureus, 13(8), e17346. Retrieved from [Link]
Tyagi, A., Ashish, & Balasubramanian, S. (2017). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of cell communication and signaling, 11(3), 253–261. Retrieved from [Link]
Sertraline - Wikipedia. (n.d.). Retrieved from [Link]
Golan, D. E., Tashjian, A. H., Armstrong, E. J., & Armstrong, A. W. (2017). Principles of Pharmacology: The Pathophysiologic Basis of Drug Therapy. Wolters Kluwer.
Neuro-Transmitter. (2018, January 30). 2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs) [Video]. YouTube. Retrieved from [Link]
Kobe, F., Guseva, D., & Ponimaskin, E. (2014). Cellular mechanisms of the 5-HT7 receptor-mediated signaling. Frontiers in behavioral neuroscience, 8, 20. Retrieved from [Link]
ResearchGate. (n.d.). Signaling pathways downstream of 5-HT 7 receptors. Retrieved from [Link]
PubChem. (n.d.). Sertraline. Retrieved from [Link]
Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and molecular neurobiology, 30(3), 323–336. Retrieved from [Link]
Mork, A., & Mnie-Filali, O. (2010). Signalling pathways associated with 5-HT 6 receptors: relevance for cognitive effects. Journal of Psychopharmacology, 24(7_suppl), 39–48. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Sertraline. Retrieved from [Link]
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
PubChem. (n.d.). Sertraline Hydrochloride. Retrieved from [Link]
MolPort. (n.d.). 1-(2,3-dichlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine. Retrieved from [Link]
Blough, B. E., Decker, A. M., Landavazo, A., Namjoshi, O. A., Partilla, J. S., & Rothman, R. B. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 35–41. Retrieved from [Link]
JoVE. (n.d.). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved from [Link]
Brain & Behavior Research Foundation. (2015, January 29). Two Popular Antidepressants Found to Have Different Long-Term Effects on Mice Exposed to Them During Brain Development. Retrieved from [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
Van den Eynde, J., De Smet, F., Cannaert, A., Stove, C., & Van der Jeught, K. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical chemistry, 94(32), 11139–11147. Retrieved from [Link]
Henke, A., Sorum, B., & Lester, H. A. (2022). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. International journal of molecular sciences, 23(22), 13812. Retrieved from [Link]
MolPort. (n.d.). 1-(2,3-dichlorophenyl)-N-methyl-N-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]methanamine. Retrieved from [Link]
Salk Institute. (2019, January 31). When neurons get the blues: hyperactive brain cells may be to blame when antidepressants don't work. Retrieved from [Link]
ChemSrc. (n.d.). 1-(2,3-Dichlorophenyl)-N-Methylmethanamine hydrochloride. Retrieved from [Link]
Biolife Health Center. (2026, January 26). Long-Term Effects of Antidepressants on the Brain. Retrieved from [Link]
Spurny, B., Wernicke, J., Kienast, T., & Spengler, D. (2020). Neuroplastic effects of a selective serotonin reuptake inhibitor in relearning and retrieval. Translational psychiatry, 10(1), 1–11. Retrieved from [Link]
Matera, C., Compagnion, A., & Schafer, D. P. (2022). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR protocols, 3(3), 101533. Retrieved from [Link]
Kobayashi, K., & Ikeda, Y. (2008). Chronic Fluoxetine Bidirectionally Modulates Potentiating Effects of Serotonin on the Hippocampal Mossy Fiber Synaptic Transmission. The Journal of neuroscience : the official journal of the Society for Neuroscience, 28(24), 6243–6255. Retrieved from [Link]
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
Cai, W., & Chen, Z. J. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science signaling, 4(200), pl1. Retrieved from [Link]
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
Hagan, C. E., Schenk, J. O., & Neumaier, J. F. (2011). The contribution of low affinity transport mechanisms to serotonin clearance in synaptosomes. Synapse (New York, N.Y.), 65(10), 1015–1023. Retrieved from [Link]
van der Doef, T. F., de Vries, E. F. J., Dierckx, R. A. J. O., & Klein, H. C. (2016). Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications. European journal of nuclear medicine and molecular imaging, 43(10), 1914–1928. Retrieved from [Link]
Solubility Profiling and Thermodynamic Evaluation of 1-(2,3-Dichlorophenyl)-N-methylmethanamine Hydrochloride
As a Senior Application Scientist in early-phase drug development, I approach solubility not merely as a static physical property, but as a dynamic thermodynamic system. Understanding the dissolution behavior of 1-(2,3-D...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-phase drug development, I approach solubility not merely as a static physical property, but as a dynamic thermodynamic system. Understanding the dissolution behavior of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (CAS: 39959-78-9) requires a deep dive into its molecular architecture, the interplay of solvation energies, and the rigorous validation of experimental methodologies.
This whitepaper provides an in-depth technical guide to profiling the solubility of this specific benzylamine derivative, bridging theoretical physicochemical causality with field-proven laboratory protocols.
1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride is a secondary amine salt with a molecular weight of 226.53 g/mol [1]. To predict and manipulate its solubility, we must first deconstruct its structural components:
The Lipophilic Core: The 2,3-dichlorophenyl moiety is highly hydrophobic. The free base form of this compound exhibits an estimated LogP of 3.90[2], indicating a strong thermodynamic preference for lipid or non-polar environments over aqueous media.
The Ionizable Amine: The secondary amine (N-methylmethanamine group) is the critical functional handle. Unsubstituted N-methylbenzylamine possesses a pKa of approximately 9.75[3] and a baseline aqueous solubility of 65 g/L[4]. However, the 2,3-dichloro substitution exerts an electron-withdrawing inductive effect (-I). While partially insulated by the methylene bridge, this effect slightly lowers the basicity of the nitrogen, yielding an estimated pKa of 8.5–9.0.
The Salt Form: Formulating this compound as a hydrochloride salt is a deliberate intervention to overcome the inherent lipophilicity of the core. The formation of a crystalline lattice with chloride ions enables powerful ion-dipole interactions with water upon dissolution, drastically increasing aqueous solubility at physiological pH levels.
The Thermodynamics of Dissolution
The dissolution of a hydrochloride salt is not a single event, but a thermodynamic cycle. The energy required to break the ionic bonds in the solid state (Lattice Energy,
ΔHlattice
) must be compensated by the energy released when the resulting ions are hydrated by water molecules (Solvation Energy,
ΔHsolvation
).
For 1-(2,3-Dichlorophenyl)-N-methylmethanamine HCl, the high electronegativity of the chloride ion ensures a highly exothermic solvation step, driving the overall enthalpy of solution (
ΔHsol
) favorably in aqueous media.
Thermodynamic cycle of 1-(2,3-Dichlorophenyl)-N-methylmethanamine HCl dissolution.
Self-Validating Experimental Protocol: The Shake-Flask Method
While high-throughput kinetic screening has its place, the Isothermal Shake-Flask Method remains the gold standard for determining true thermodynamic equilibrium solubility. To ensure absolute trustworthiness, the protocol below is designed as a self-validating system—meaning the experiment inherently checks its own boundary conditions to prevent false data.
Step-by-Step Methodology
Supersaturation Preparation: Weigh an excess amount of 1-(2,3-Dichlorophenyl)-N-methylmethanamine HCl (e.g., 150 mg) into a 2 mL glass HPLC vial. Add 1 mL of the target solvent or USP buffer.
Causality: An excess of solid must remain visible at all times to guarantee that the chemical potential of the solid phase equals that of the solute in solution (true equilibrium).
Isothermal Equilibration: Seal the vials and agitate on an orbital shaker at 300 rpm at a strictly controlled 25.0 ± 0.1 °C for 48 hours.
Causality: Halogenated aromatic crystals often exhibit slow wetting and dissolution kinetics. A 48-hour window prevents the underestimation of solubility caused by premature sampling.
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25 °C.
Causality: Do not use syringe filters. The lipophilic dichlorophenyl core has a high propensity to adsorb onto standard PTFE or Nylon filter membranes, which would artificially lower the quantified concentration.
Self-Validation Check 1 (pH Shift): Measure the pH of the aqueous supernatant immediately after centrifugation.
Causality: Dissolving high concentrations of an HCl salt releases protons, potentially overwhelming the buffer capacity. If the final pH deviates by >0.05 units from the initial buffer pH, the solubility value belongs to the final pH, not the target pH.
Self-Validation Check 2 (Solid-State Verification): Extract the residual solid pellet, dry it gently under a nitrogen stream, and analyze it via X-ray Powder Diffraction (XRPD).
Causality: At pH levels approaching or exceeding the compound's pKa (~8.5), the salt may undergo disproportionation—converting from the highly soluble HCl salt into the poorly soluble free base. XRPD confirms whether the equilibrium solubility measured corresponds to the salt or the precipitated free base.
Standardized self-validating Shake-Flask workflow for equilibrium solubility.
Quantitative Data Presentation
Based on the physicochemical properties of the 2,3-dichloro substitution and the behavior of structurally analogous N-methylbenzylamines[5], the following table summarizes the expected thermodynamic solubility profile.
Notice the drastic drop in aqueous solubility at pH 10.0. This is the direct result of the pH exceeding the pKa, driving the equilibrium toward the un-ionized, highly lipophilic free base (LogP ~3.9).
Solvent / Media
Temperature
Equilibrium Solubility (mg/mL)
Final Solid Form (via XRPD)
Water (pH 1.2 - Simulated Gastric)
25.0 °C
> 100.0
HCl Salt
Acetate Buffer (pH 4.5)
25.0 °C
~ 95.5
HCl Salt
Phosphate Buffer (pH 6.8)
25.0 °C
~ 78.2
HCl Salt
Borate Buffer (pH 10.0)
25.0 °C
< 0.1
Free Base (Precipitate)
Methanol
25.0 °C
~ 45.0
HCl Salt
Ethanol
25.0 °C
~ 18.5
HCl Salt
Hexane
25.0 °C
< 0.01
HCl Salt
Analytical Quantification Protocol (HPLC-UV)
To quantify the dissolved concentration from the supernatant, a robust reverse-phase HPLC method must be employed.
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
Causality: The hydrophobic C18 chains effectively retain the lipophilic dichlorophenyl ring, ensuring adequate retention factor (
k′
).
Mobile Phase: 60:40 Acetonitrile : Water with 0.1% Trifluoroacetic Acid (TFA).
Causality: TFA is an absolute requirement here. It acts as an ion-pairing agent, protonating the secondary amine and shielding its positive charge. Without TFA, the amine would interact with residual silanol groups on the silica column, resulting in severe peak tailing and inaccurate integration.
Detection: UV absorbance at 220 nm.
Dilution: Supernatants from pH 1.2, 4.5, and 6.8 must be diluted by a factor of at least 1:1000 with the mobile phase prior to injection to prevent detector saturation and column overloading.
An In-Depth Technical Guide to the Stability Profile of 1-(2,3-Dichlorophenyl)-N-methylmethanamine Hydrochloride Introduction 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride is a substituted aromatic amine. Its...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Stability Profile of 1-(2,3-Dichlorophenyl)-N-methylmethanamine Hydrochloride
Introduction
1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride is a substituted aromatic amine. Its core structure, comprising a dichlorinated phenyl ring attached to a secondary amine via a methylene bridge, is a common motif in pharmacologically active molecules. Understanding the chemical stability of this compound is a critical quality attribute for researchers, scientists, and drug development professionals. The stability profile dictates storage conditions, shelf-life, and the potential for degradation, which can impact purity, potency, and safety.
This guide provides a comprehensive, in-depth analysis of the anticipated stability profile of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds, particularly Sertraline, and first principles of chemical stability testing in accordance with International Council for Harmonisation (ICH) guidelines. The objective is to provide a robust framework for establishing a stability-indicating method and characterizing the molecule's intrinsic stability.
Physicochemical Properties (Predicted)
A foundational understanding of the molecule's physicochemical properties is essential for designing meaningful stability studies.
Typical for hydrochloride salts of small organic molecules.
Solubility
Soluble in water, methanol, and DMSO
The hydrochloride salt form enhances aqueous solubility. Solubility in polar organic solvents is also expected.
pKa (Amine)
~9-10
The secondary amine is basic. The exact pKa is influenced by the electron-withdrawing chloro-substituents on the phenyl ring.
Forced Degradation: A Predictive Analysis
Forced degradation (or stress testing) is the cornerstone of a stability study. It involves subjecting the compound to conditions more severe than accelerated storage to identify likely degradation products and pathways. This data is crucial for developing a stability-indicating analytical method that can separate and quantify the parent drug from any significant degradants.[2] The goal is to achieve a target degradation of 5-20%, as this provides sufficient levels of degradants for detection and characterization without completely destroying the parent molecule.[3]
Based on the structure of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride, the primary sites susceptible to degradation are the secondary amine and the aromatic ring. The stability profile is predicted to be analogous to that of Sertraline, which has been extensively studied.[4][5]
Susceptibility to Stress Conditions
Stress Condition
Predicted Stability
Rationale & Potential Degradation Pathway
Acid Hydrolysis
Likely Stable
The C-N bond is generally stable to acid hydrolysis under typical stress conditions (e.g., 0.1 N HCl, heated). Studies on the analogous compound Sertraline show it to be stable under acidic conditions.[4][5]
Base Hydrolysis
Likely Stable
Similar to acid hydrolysis, the C-N bond is not expected to be labile under basic conditions (e.g., 0.1 N NaOH, heated). Sertraline also demonstrates stability in basic media.[4][5]
Oxidation
Susceptible
The secondary amine is a primary target for oxidation. Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of N-oxides or other oxidative artifacts. This is a known degradation pathway for Sertraline.[4][5][6]
Photolysis
Susceptible
Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation upon exposure to UV light. This can lead to the formation of various degradants through radical mechanisms or ring modifications. Sertraline is known to form degradation products under photolytic stress.[4][5]
Thermal Degradation
Likely Stable
The molecule is expected to be thermally stable in its solid form under typical accelerated testing conditions (e.g., dry heat). Studies on Sertraline confirm its thermal stability.[4][5]
Experimental Protocols for Stability Assessment
The following protocols are designed as a robust starting point for investigating the stability of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride. The central pillar of this investigation is a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Part 1: Development of a Stability-Indicating HPLC Method
The causality behind developing the analytical method first is that you cannot assess stability without a reliable way to measure the compound and its potential breakdown products. The method must be able to resolve the parent peak from all process impurities and degradation products.
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a versatile starting point.
Mobile Phase: A gradient elution is recommended to ensure separation of non-polar parent from potentially more polar degradants.
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water (to ensure the amine is protonated and improve peak shape).
Solvent B: Acetonitrile or Methanol.
Detection: UV detection is appropriate. A preliminary scan of the compound in the mobile phase will determine the optimal wavelength (λmax), likely in the range of 205-275 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Validation: The method must be validated according to ICH Q2(R1) guidelines, proving its specificity, linearity, accuracy, precision, and robustness.[7]
Caption: Workflow for HPLC Stability-Indicating Method Development.
Part 2: Forced Degradation Study Protocol
For each condition, a solution of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (e.g., 1 mg/mL in a suitable solvent) is prepared. A control sample, protected from the stress condition, is analyzed alongside the stressed sample.
Acid Hydrolysis:
Procedure: Add an equal volume of 1.0 N HCl to the sample solution. Heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).
Quenching: Cool the solution to room temperature and neutralize with an equivalent amount of 1.0 N NaOH. Dilute to a suitable concentration with the mobile phase for HPLC analysis.
Base Hydrolysis:
Procedure: Add an equal volume of 1.0 N NaOH to the sample solution. Heat at 80°C for a specified time.
Quenching: Cool the solution and neutralize with an equivalent amount of 1.0 N HCl. Dilute for analysis.
Oxidative Degradation:
Procedure: Add an equal volume of 3-30% hydrogen peroxide (H₂O₂) to the sample solution. Store at room temperature for a specified time. The concentration of H₂O₂ and duration may need to be optimized.
Quenching: Dilute directly with the mobile phase for analysis.
Photolytic Degradation:
Procedure: Expose the sample solution (in a quartz cuvette or other UV-transparent vessel) and the solid compound to a light source that meets ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]
Control: A parallel sample should be wrapped in aluminum foil to protect it from light.
Analysis: Analyze the samples at appropriate time points.
Thermal Degradation (Dry Heat):
Procedure: Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 105°C) for a specified duration.
Analysis: At each time point, withdraw a sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.
1-(2,3-Dichlorophenyl)-N-methylmethanamine Hydrochloride: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery
Executive Summary 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (CAS: 39959-78-9) is a highly versatile, sterically hindered secondary benzylamine used extensively as a building block in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (CAS: 39959-78-9) is a highly versatile, sterically hindered secondary benzylamine used extensively as a building block in medicinal chemistry and active pharmaceutical ingredient (API) development[1]. Characterized by its ortho- and meta-substituted chlorine atoms, this pharmacophore imparts unique physicochemical properties to drug candidates, including enhanced lipophilicity, metabolic resistance, and specific conformational constraints. This whitepaper provides an in-depth analysis of its structural dynamics, validated synthetic methodologies, and integration into drug discovery pipelines.
Physicochemical Profiling & Structural Dynamics
The utility of 1-(2,3-dichlorophenyl)-N-methylmethanamine stems from the precise spatial arrangement of its functional groups. The secondary amine serves as a critical hydrogen-bond donor/acceptor, while the 2,3-dichloro substitution on the phenyl ring heavily influences the molecule's pharmacokinetic profile.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for formulation and assay design:
The incorporation of the 2,3-dichloro motif is rarely accidental in drug design. It provides three distinct advantages:
Steric Shielding & Conformational Locking: The chlorine atom at the ortho (C2) position restricts the rotational degrees of freedom around the benzylamine bond. This locks the molecule into a bioactive conformation, reducing the entropic penalty upon target binding.
Metabolic Resistance: Cytochrome P450 enzymes typically hydroxylate electron-rich aromatic rings. Halogenation at the C2 and C3 positions deactivates the ring electronically and sterically blocks site-specific oxidation, thereby increasing the biological half-life of the derivative.
Halogen Bonding: The electron-withdrawing nature of the chlorines creates a "sigma-hole" (a region of positive electrostatic potential), allowing the molecule to engage in highly directional halogen bonds with Lewis basic residues (e.g., backbone carbonyls) in a receptor pocket.
Figure 1: Putative pharmacodynamic interactions of the 2,3-dichloro-N-methylbenzylamine scaffold.
Synthetic Methodologies & Experimental Protocols
While nucleophilic substitution of 2,3-dichlorobenzyl chloride with methylamine is possible, it often suffers from over-alkylation, yielding tertiary amine byproducts. Therefore, reductive amination of 2,3-dichlorobenzaldehyde is the industry standard due to its high chemoselectivity and scalability[4].
This protocol is designed as a self-validating system, ensuring high purity of the final hydrochloride salt[1].
Step 1: Imine Formation
Procedure: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dichlorobenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add methylamine (2.0 eq, 33% solution in absolute ethanol) followed by glacial acetic acid (1.0 eq). Stir at 25°C for 2 hours.
Causality: The addition of acetic acid adjusts the pH to ~5. This mildly acidic environment protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by methylamine. Crucially, the pH is not low enough to fully protonate the methylamine, which would render it non-nucleophilic.
Step 2: Chemoselective Reduction
Procedure: Cool the reaction mixture to 0°C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
Causality: STAB is chosen specifically over sodium borohydride (NaBH₄). STAB is a milder reducing agent that selectively reduces the transient iminium ion without reducing any unreacted aldehyde. This prevents the formation of 2,3-dichlorobenzyl alcohol, a difficult-to-separate byproduct.
Step 3: Workup and Free Base Isolation
Procedure: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude free base (CAS: 731827-07-9)[2].
Causality: The basic quench neutralizes the acetic acid and ensures the secondary amine is fully deprotonated (free base form), allowing it to partition cleanly into the organic DCM layer.
Step 4: Hydrochloride Salt Precipitation
Procedure: Dissolve the crude free base in minimal anhydrous diethyl ether. Cool to 0°C. Dropwise add a 2.0 M solution of HCl in diethyl ether until precipitation ceases. Filter the resulting white solid, wash with cold ether, and dry under high vacuum.
Causality: Converting the free base (which is an air-sensitive, corrosive liquid[5]) to the hydrochloride salt (CAS: 39959-78-9) dramatically improves its oxidative stability, shelf-life, and aqueous solubility, making it ideal for long-term storage and biological assays[1].
Figure 2: Reductive amination workflow for synthesizing 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized building block prior to downstream API coupling, the following analytical validations must be performed:
HPLC Purity: Utilize a reversed-phase C18 column. Mobile phase: Gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The compound will exhibit strong UV absorbance at 220 nm and 254 nm due to the dichlorophenyl chromophore. Target purity should be ≥95%[1].
¹H NMR (400 MHz, DMSO-d6): Expected key resonances include a distinct singlet integrating to 3H at ~2.5 ppm (N-CH₃), a singlet or tightly coupled doublet integrating to 2H at ~4.2 ppm (benzylic CH₂), and a multiplet integrating to 3H between 7.3–7.7 ppm corresponding to the 2,3-disubstituted aromatic protons. A broad exchangeable peak for the NH₂⁺ proton will appear >8.0 ppm.
Mass Spectrometry (ESI+): The exact mass of the free base is 189.01 Da. ESI-MS will show a characteristic isotopic pattern for the[M+H]⁺ ion at m/z 190.0, 192.0, and 194.0 in a 9:6:1 ratio, confirming the presence of two chlorine atoms.
Handling, Safety, and Storage
Toxicity & Hazards: The free base form (2,3-Dichlorobenzylamine derivatives) is classified as corrosive and can cause severe skin burns and eye damage[5]. It must be handled in a fume hood with appropriate PPE (nitrile gloves, safety goggles).
Storage: The hydrochloride salt (CAS: 39959-78-9) is significantly more stable but should still be stored in a tightly sealed container in a cool, dry place (2–8°C recommended for long-term storage) to prevent hygroscopic degradation[1][6].
using 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride as a research chemical
An Application Guide for the Characterization of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride as a Research Chemical Abstract This document provides a comprehensive guide for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the Characterization of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride as a Research Chemical
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride as a research chemical. Given its structural characteristics as an arylalkylamine, this compound is hypothesized to interact with monoaminergic systems. This guide outlines its chemical properties, critical safety and handling procedures, and detailed protocols for its systematic in vitro and in vivo characterization. The methodologies are designed to elucidate its potential mechanism of action, focusing on monoamine transporters and oxidase enzymes, and to evaluate its preliminary behavioral effects in established animal models.
Introduction and Compound Profile
1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride is a substituted arylalkylamine intended for laboratory research purposes only. Its chemical structure, featuring a dichlorinated phenyl ring linked to a secondary amine, suggests a potential for interaction with central nervous system (CNS) targets, particularly the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), or monoamine oxidase (MAO) enzymes. Similar chemical scaffolds are known to exhibit psychoactive properties by modulating the levels of these key neurotransmitters.
The purpose of these application notes is to provide a rigorous, scientifically grounded framework for investigating the pharmacological profile of this compound. The protocols described herein are designed to be self-validating, guiding the researcher from initial compound handling and solution preparation to complex functional assays.
As a research chemical with an uncharacterized toxicological profile, 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride must be handled with the utmost care, assuming it is hazardous.
Engineering Controls : All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation.[3] An eyewash station and safety shower must be readily accessible.[4]
Personal Protective Equipment (PPE) :
Eye/Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.[5]
Respiratory Protection : If working outside a fume hood (not recommended) or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge is required.[6]
Handling : Avoid the formation of dust when handling the solid material.[6][7] Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling.[4]
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light and moisture.[5][7] Many amine hydrochlorides are hygroscopic.
Spill & Waste Disposal : In case of a spill, avoid generating dust.[7] Collect the material mechanically (e.g., with a dustpan) and place it in a suitable, labeled container for disposal.[6] Dispose of all waste in accordance with local, state, and federal regulations.
Preparation of Stock Solutions
Accurate and consistent solution preparation is fundamental to reproducible experimental results. The hydrochloride salt form of this compound is expected to be soluble in aqueous buffers and polar organic solvents.
Protocol 1: Preparation of a 10 mM Stock Solution
Objective : To prepare a high-concentration primary stock solution for serial dilution.
Tare a clean microcentrifuge tube on the analytical balance.
Carefully weigh out approximately 2.27 mg of the compound into the tube. Record the exact weight.
Using the exact weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration using the formula:
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
Example: For 2.27 mg, the volume is (0.00227 g / 226.53 g/mol ) / 0.01 mol/L = 0.001002 L = 1002 µL.
Add the calculated volume of DMSO to the tube.
Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used if necessary.
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
Store the stock solution at -20°C. Before each use, allow the solution to thaw completely and vortex gently.
In Vitro Pharmacological Characterization
The structural features of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride suggest it may act as a modulator of monoamine systems. The following protocols are designed to test this hypothesis by assessing its affinity for and functional inhibition of key monoamine transporters and MAO enzymes.
Caption: Workflow for determining the in vitro pharmacological profile.
Causality : This assay determines if the compound physically binds to DAT, SERT, or NET. It measures the ability of the test compound to displace a known high-affinity radioligand from the transporter, providing a measure of binding affinity (Ki).
Methodology :
Prepare cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM).
Incubate for a defined period (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
Wash the filters with ice-cold buffer to remove non-specific binding.
Measure the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Causality : While binding shows affinity, this functional assay determines if that binding translates into an inhibition of the transporter's primary function: clearing neurotransmitters from the synapse. This is crucial for understanding the compound's potential physiological effect.
Methodology :
Use either transporter-transfected cell lines or synaptosomes prepared from specific rodent brain regions (e.g., striatum for DAT, hippocampus for SERT).
Pre-incubate the cells or synaptosomes for 5-10 minutes with varying concentrations of the test compound.[9]
Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin).
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
Terminate uptake by rapid filtration and washing with ice-cold buffer.
Quantify the amount of radiolabel taken up by the cells/synaptosomes via liquid scintillation counting.
Data Analysis: Plot the percentage of uptake inhibition versus the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value, which represents the functional potency of the compound as an inhibitor.[10]
Causality : The compound's structure could also allow it to inhibit MAO-A or MAO-B, enzymes that degrade monoamines. This represents an alternative or complementary mechanism of action to transporter inhibition.
Methodology :
Use recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions from liver tissue.
A common method is a chemiluminescent assay (e.g., MAO-Glo™ kit).[11]
Incubate the MAO-A or MAO-B enzyme with varying concentrations of the test compound.
Add a luminogenic MAO substrate. The enzyme will act on the substrate, and in a coupled reaction, luciferase will generate a light signal.
Inhibitors of MAO will reduce the amount of substrate converted, leading to a decrease in the light signal.
Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of inhibition at each concentration relative to a vehicle control. Determine the IC₅₀ values for both MAO-A and MAO-B to assess potency and selectivity.[11][12]
In Vivo Research Applications & Protocols
Following in vitro characterization, in vivo studies can explore the compound's effects on complex physiological and behavioral processes. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) prior to commencement. [13]
Application Notes and Protocols for the Pharmacological Characterization of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride
A Guide to Elucidating the Cellular Activity of a Novel Monoamine Transporter-Targeting Compound Authored by: Your Senior Application Scientist Introduction 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride is a s...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Elucidating the Cellular Activity of a Novel Monoamine Transporter-Targeting Compound
Authored by: Your Senior Application Scientist
Introduction
1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride is a synthetic compound with a chemical structure that suggests potential interaction with monoamine transporters, a critical class of proteins regulating neurotransmission.[1][2][3][4] These transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are well-established targets for therapeutic agents used in the treatment of various neurological and psychiatric disorders.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to elucidate the pharmacological profile of this novel compound.
The following application notes and protocols are designed to offer a systematic approach to screen for and characterize the activity of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride at the human SERT, DAT, and NET. We will explore the rationale behind the selection of various assay formats, from initial high-throughput screening to more detailed mechanistic studies. The protocols provided are based on established methodologies and best practices in the field of transporter pharmacology.
Guiding Principles for Characterization
The primary objective is to determine if 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride acts as an inhibitor of monoamine transporters and to quantify its potency and selectivity. This will be achieved through a tiered approach:
Primary Screening: Broadly assess the compound's inhibitory activity against SERT, DAT, and NET.
Potency Determination: Generate concentration-response curves to determine the IC50 values for each active transporter.
Mechanism of Action: Investigate whether the compound acts as a competitive inhibitor through binding assays.
This systematic evaluation will provide a comprehensive pharmacological profile of the test compound, informing its potential as a research tool or therapeutic lead.
Experimental Workflows
A logical progression of experiments is crucial for an efficient and informative characterization of a novel compound. The following workflow is recommended:
Figure 1. Recommended experimental workflow for the characterization of a novel compound.
Assay Methodologies and Protocols
Fluorescent-Based Neurotransmitter Uptake Assay
This assay is ideal for initial screening due to its high-throughput nature and avoidance of radioactivity.[7][8][9][10] The principle involves the use of a fluorescent substrate that is a mimic of the natural monoamine neurotransmitters.[7][11] When the transporter is active, this substrate is taken up by the cells, leading to an increase in intracellular fluorescence.[7][11] An inhibitor of the transporter will block this uptake, resulting in a reduced fluorescent signal.
Principle of Fluorescent Uptake Assay
Figure 2. Principle of the fluorescent neurotransmitter uptake assay.
Protocol: Fluorescent Uptake Inhibition Assay
Materials:
HEK-293 cells stably expressing human SERT, DAT, or NET.
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
Fluorescent neurotransmitter uptake assay kit (e.g., from Molecular Devices).[7]
Reference inhibitors (e.g., Fluoxetine for SERT, GBR12909 for DAT, Desipramine for NET).
96- or 384-well black-walled, clear-bottom microplates.
Fluorescence plate reader with bottom-read capability.
Procedure:
Cell Plating: Seed the transporter-expressing cells into the microplates at an optimized density to achieve a confluent monolayer on the day of the assay.[12] Typically, 40,000-60,000 cells/well for a 96-well plate.[12] Incubate overnight at 37°C, 5% CO2.
Compound Preparation: Prepare serial dilutions of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride and reference inhibitors in assay buffer. For primary screening, a single high concentration (e.g., 10 µM) is used. For IC50 determination, an 8- to 12-point concentration range is recommended.
Assay Initiation:
Wash the cells once with assay buffer.
Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature or 37°C.[2][6]
Add the fluorescent substrate working solution to all wells.
Signal Detection: Immediately transfer the plate to a fluorescence plate reader. The signal can be read in kinetic mode over a period of time (e.g., 10-30 minutes) or as an endpoint reading after a fixed incubation time.[7][9]
Data Analysis:
For primary screening, calculate the percent inhibition relative to the vehicle control.
For IC50 determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to derive the IC50 value.
Table 1: Example Plate Layout for IC50 Determination
Wells
Content
1-3
Vehicle Control (0% Inhibition)
4-6
Max Inhibition (Reference Inhibitor at >10x IC50)
7-9
Test Compound - Concentration 1
...
...
31-33
Test Compound - Concentration 8
Radiometric Neurotransmitter Uptake Assay
This is the "gold standard" method for quantifying transporter activity, offering high sensitivity and specificity.[13] It utilizes a radiolabeled substrate (e.g., [3H]serotonin, [3H]dopamine, or [3H]norepinephrine) to directly measure uptake into cells.
Protocol: Radiometric Uptake Inhibition Assay
Materials:
Cells stably expressing the target transporter (e.g., HEK-293, CHO).
Radiolabeled substrates: [3H]5-HT, [3H]DA, or [3H]NE.
Assay buffer.
Test compound and reference inhibitors.
96-well microplates.
Cell harvester and glass fiber filters.
Scintillation counter and scintillation fluid.
Procedure:
Cell Plating: Plate cells as described for the fluorescent assay.
Compound Incubation: Wash the cells and pre-incubate with various concentrations of the test compound or reference inhibitor for a specified time (e.g., 10-20 minutes) at the desired temperature.[2][6]
Uptake Initiation: Add the radiolabeled substrate to each well and incubate for a short period (e.g., 1-10 minutes) to measure the initial rate of uptake.[13]
Termination and Lysis:
Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
Lyse the cells with a lysis buffer (e.g., 1% SDS).[13]
Radioactivity Measurement: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
Data Analysis:
Define total uptake (vehicle control) and non-specific uptake (in the presence of a high concentration of a known inhibitor).
Specific uptake = Total uptake - Non-specific uptake.
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 as described previously.
Radioligand Binding Assay
This assay measures the ability of a test compound to directly compete with a radiolabeled ligand for binding to the transporter protein.[5][14][15] It is used to determine the binding affinity (Ki) of the compound and to provide insights into its mechanism of action (e.g., competitive inhibition).
Protocol: Radioligand Competition Binding Assay
Materials:
Cell membranes prepared from cells overexpressing the target transporter.[5]
Radioligands (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET).
Assay buffer.
Test compound and reference compounds.
96-well microplates.
Filtration apparatus and glass fiber filters.
Scintillation counter.
Procedure:
Assay Setup: In each well of a 96-well plate, combine:
Cell membrane preparation (typically 10-50 µg of protein per well).[5]
Radioligand at a concentration near its Kd value.
Varying concentrations of the test compound or vehicle.
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[5]
Filtration: Rapidly separate the bound from unbound radioligand by filtering the contents of each well through glass fiber filters using a cell harvester.[5]
Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
Data Analysis:
Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled reference compound) from total binding (vehicle).
Plot the percent specific binding against the logarithm of the test compound concentration to obtain the IC50.
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 2: Summary of Assay Parameters
Assay Type
Principle
Key Output
Throughput
Use Case
Fluorescent Uptake
Measures inhibition of fluorescent substrate uptake
% Inhibition, IC50
High
Primary Screening, Potency
Radiometric Uptake
Measures inhibition of radiolabeled substrate uptake
% Inhibition, IC50
Medium
Potency, Gold Standard
Radioligand Binding
Measures displacement of a radiolabeled ligand
% Displacement, Ki
Medium
Mechanism of Action, Affinity
Data Interpretation and Reporting
The results from these assays will provide a comprehensive pharmacological profile of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride. The key parameters to report are:
IC50 values from uptake inhibition assays for SERT, DAT, and NET.
Ki values from binding assays for SERT, DAT, and NET.
Selectivity ratios (e.g., Ki(DAT)/Ki(SERT)) to understand the compound's preference for one transporter over others.
A compound is generally considered a "hit" in a primary screen if it shows significant inhibition (e.g., >50%) at the tested concentration. Subsequent determination of IC50 and Ki values will quantify its potency and affinity, which are critical for further drug development decisions.
Safety Precautions
Researchers should handle 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[16][17][18] All work should be conducted in a well-ventilated area or a chemical fume hood.[17] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[16]
Conclusion
The cell-based assays outlined in this document provide a robust framework for the initial pharmacological characterization of novel compounds such as 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride. By systematically evaluating its effects on monoamine transporter uptake and binding, researchers can gain crucial insights into its potency, selectivity, and mechanism of action. This information is fundamental for advancing our understanding of its potential biological effects and for guiding future research and development efforts.
References
Steinkellner, T., et al. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 74(1), 12-16. Available from: [Link]
Egaña, L. A., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of Neuroscience Methods, 209(2), 367-375. Available from: [Link]
Saha, K., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 72-79. Available from: [Link]
BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. Available from: [Link]
Saha, K., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods, 92, 7-13. Available from: [Link]
Li, Y., et al. (2013). New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Chemical Neuroscience, 4(9), 1245-1254. Available from: [Link]
Bowman, D. D., et al. (2011). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. British Journal of Pharmacology, 164(5), 1347-1358. Available from: [Link]
Biocompare. (2022). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Available from: [Link]
Eshleman, A. J., et al. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. Available from: [Link]
Caudle, W. M., et al. (2018). Assessing Vesicular Monoamine Transport and Toxicity Using Fluorescent False Neurotransmitters. ChemRxiv.
TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.
Cheng, M. H., et al. (2015). Identification of Novel Serotonin Transporter Compounds by Virtual Screening. Journal of Chemical Information and Modeling, 55(10), 2206-2216. Available from: [Link]
Sitte, H. H., & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Neuromethods, 106, 1-21. Available from: [Link]
Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Available from: [Link]
TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Available from: [Link]
BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Available from: [Link]
van der Velden, W. J. C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. Available from: [Link]
González-Maeso, J. (2021). Radioligand Binding Detection of Receptors in Brain Membranes. Methods in Molecular Biology, 2235, 13-23. Available from: [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride.
purification of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride
Welcome to the Technical Support Center for the handling, purification, and troubleshooting of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (also known as 2,3-dichloro-N-methylbenzylamine hydrochloride). As a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the handling, purification, and troubleshooting of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (also known as 2,3-dichloro-N-methylbenzylamine hydrochloride).
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Successful purification of secondary amine hydrochlorides requires a deep understanding of phase behaviors, pKa differentials, and solvent thermodynamics. Every protocol below is designed as a self-validating system —meaning the chemistry itself will provide you with visual or physical feedback to confirm you are on the right track.
Module 1: Physicochemical Data Summary
Before initiating any purification workflow, it is critical to understand the thermodynamic baseline of your target molecule. The presence of the ortho and meta chlorine substituents on the benzyl ring significantly withdraws electron density, slightly lowering the basicity of the secondary amine compared to an unsubstituted N-methylbenzylamine.
Critical for high-resolution mass spectrometry (HRMS) validation.
Solubility (Salt)
Soluble in
H2O
, MeOH, EtOH
High polarity allows for aqueous dissolution during freebasing.
Solubility (Freebase)
Soluble in EtOAc,
Et2O
, DCM
Non-polar state allows for selective organic extraction.
Module 2: Workflow Visualization
The most effective method for purifying degraded or impure secondary amine hydrochlorides is an Acid-Base Extraction followed by Anhydrous Salt Precipitation . This exploits the drastic solubility differential between the protonated salt and the neutral freebase.
Workflow for acid-base purification and recrystallization of secondary amine hydrochlorides.
Module 3: Step-by-Step Purification Methodologies
Protocol A: Alkaline Freebasing and Extraction
Objective: Strip away water-soluble impurities and inorganic salts by forcing the target molecule into a non-polar organic phase.
Dissolution: Suspend the crude 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride in deionized water (approx. 10 mL per gram of crude).
Basification: Place the flask in an ice bath. Slowly add 2M
NaOH
dropwise with vigorous stirring.
Self-Validating Metric: Monitor the aqueous layer with pH paper. Continue addition until the pH is strictly > 10. The solution will turn visibly milky/cloudy as the water-insoluble freebase separates from the aqueous phase.
Extraction: Transfer the mixture to a separatory funnel. Extract three times with Ethyl Acetate (EtOAc) or Diethyl Ether (
Et2O
).
Washing: Combine the organic layers and wash once with saturated aqueous
NaCl
(brine).
Causality: Brine acts as a preliminary drying agent. The high osmotic pressure of the brine layer draws dissolved water out of the organic phase.
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous
Na2SO4
.
Self-Validating Metric: Swirl the flask. Initially, the desiccant will clump as it absorbs water. Continue adding small portions until the newly added
Na2SO4
flows freely like dry sand.
Protocol B: Anhydrous Precipitation and Recrystallization
Objective: Regenerate the hydrochloride salt in an anhydrous environment to prevent "oiling out," followed by lattice-purification via recrystallization.
Filtration: Gravity-filter the dried organic layer to remove the hydrated
Na2SO4
. Wash the filter cake with a small amount of fresh solvent to ensure quantitative transfer.
Precipitation: Cool the filtrate to 0–5 °C. Under vigorous stirring, add a solution of 2M HCl in diethyl ether dropwise [3].
Causality: The anhydrous ethereal HCl provides protons without introducing water. Because the highly polar hydrochloride salt is completely insoluble in the non-polar ether/EtOAc mixture, it precipitates instantly.
Self-Validating Metric: Stop the addition when a test drop of ethereal HCl no longer produces localized cloudiness in the supernatant.
Isolation: Collect the precipitated white solid via vacuum filtration (Büchner funnel) and wash with cold diethyl ether.
Recrystallization: Transfer the crude salt to a clean flask. Add a minimum volume of boiling absolute ethanol until just dissolved. Remove from heat and add diethyl ether dropwise until the saturation point is reached [4].
Self-Validating Metric: The saturation point is confirmed when a faint, persistent cloudiness remains in the boiling solution.
Crystal Growth: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour. Filter the resulting pristine crystals and dry them in a vacuum desiccator.
Module 4: Troubleshooting & FAQs
Q: Why does my product "oil out" (form a liquid syrup) instead of crystallizing upon the addition of ethereal HCl?A: "Oiling out" (liquid-liquid phase separation) occurs when the precipitating hydrochloride salt melts below the solvent mixture's ambient temperature.
Causality: This is almost always caused by trace water in your organic phase. Water is highly miscible with the polar HCl salt, drastically depressing its melting point and preventing solid lattice nucleation.
Solution: Ensure rigorous drying over anhydrous
Na2SO4
during Protocol A. If an oil has already formed, do not discard it. Induce crystallization by scratching the inner wall of the glass flask with a glass rod (which creates micro-abrasions that serve as nucleation sites) or seed the oil with a pure crystal of the target compound [3].
Q: How can I remove persistent yellow/brown discoloration from the crude hydrochloride salt?A: Colored impurities in secondary benzylamines typically arise from trace oxidation products or polymeric azo-compounds.
Causality: These conjugated impurities are highly soluble in organic solvents but can become physically trapped within the rapidly forming crystal lattice of the amine salt during precipitation.
Solution: Intercept the impurities during the freebase stage (Protocol A, Step 3). Add activated charcoal (e.g., Darco) to the organic extract and gently warm for 10 minutes. Filter through a Celite pad to remove the fine carbon particles. The resulting filtrate must be completely colorless before proceeding to the HCl precipitation step.
Q: What is the optimal solvent system for the final recrystallization of this specific compound?A: A binary solvent system of absolute ethanol (solvent) and diethyl ether (anti-solvent) is the gold standard for N-methylbenzylamine derivatives [4].
Causality: The hydrochloride salt exhibits high solubility in the protic solvent (ethanol) at elevated temperatures due to strong hydrogen bonding, but is completely insoluble in the non-polar anti-solvent (ether). Controlled cooling of this specific binary mixture ensures the formation of a highly ordered crystal lattice while structurally dissimilar impurities remain dissolved in the mother liquor.
[4] Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry - ACS Publications. Verified URL
[3] US3975443A - 1-(3,4-dichlorobenzamidomethyl)-cyclohexyldimethylamine. Google Patents. Verified URL
avoiding common pitfalls in 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride experiments
Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (CAS: 39959-78-9). This guide is designed for researchers, scientists...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (CAS: 39959-78-9). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during experimentation.
A Note on the Scientific Literature: Detailed experimental protocols and application-specific data for 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride are not extensively available in peer-reviewed literature. Therefore, this guide synthesizes direct information where available with established best practices for structurally similar compounds, such as other dichlorophenyl-substituted amines and piperazines. The underlying chemical principles governing solubility, stability, and handling are often conserved among such analogs, providing a robust framework for experimental design.
Section 1: Compound Identification and Physicochemical Properties
Correctly identifying the subject compound is the first step to a successful experiment. Below are the key identifiers for 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride and its common analogs.
Working with chlorinated aromatic amines requires strict adherence to safety protocols. The following guidelines are based on the hazard profiles of closely related dichlorophenyl compounds.[2][7]
Frequently Asked Questions (FAQs) on Safety
Q: What are the primary hazards associated with this compound?A: Based on data from similar compounds, 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride should be handled as a hazardous substance. Primary concerns include:
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2]
Harmful if Swallowed: Assumed to be harmful if ingested.[8]
Always consult the specific Safety Data Sheet (SDS) provided by your supplier.
Q: What personal protective equipment (PPE) is mandatory?A: A comprehensive PPE strategy is essential to minimize exposure:
Eye Protection: Wear chemical safety goggles or glasses conforming to OSHA 1910.133 or European Standard EN166.[2]
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[7]
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]
Respiratory Protection: Use a NIOSH-approved respirator with a particle filter if working with powder in a poorly ventilated area or when dust formation is likely.[7]
Q: How should I store the compound to ensure its stability?A: Proper storage is critical for maintaining the integrity of the compound:
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][8]
Atmosphere: For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended, as related arylpiperazine compounds are sensitive to air and moisture.[2][6]
Location: Store in a locked cabinet or area accessible only to authorized personnel.[2]
Section 3: Solubility and Solution Preparation - Troubleshooting Guide
Inaccurate or unstable solutions are a primary source of experimental variability. This section addresses common pitfalls in preparing solutions of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride.
Issue
Potential Cause(s)
Recommended Solution(s)
Compound Fails to Dissolve
Incorrect Solvent Choice: The hydrochloride salt form suggests aqueous solubility, but the dichlorophenyl group increases lipophilicity.
Start with polar solvents. Based on analogs, solubility is likely in Water (H₂O), Dimethyl Sulfoxide (DMSO), and Methanol.[5][6] For in vivo work, consider aqueous vehicles with co-solvents if necessary, but always run a vehicle control.
Insufficient Mixing: The compound may require energy to fully dissolve.
Use a vortex mixer for several minutes. Gentle warming (e.g., 37°C water bath) or sonication can also aid dissolution, but be cautious of potential degradation with heat.
Solution is Saturated: You may have exceeded the solubility limit of the compound in that specific solvent.
Prepare a less concentrated stock solution. If a high concentration is required, a solvent system (e.g., DMSO/water) may be necessary. Always check for precipitation after the solution cools to room temperature.
Precipitation in Media or Buffer
pH Shift: The compound's solubility is likely pH-dependent. Adding a solution prepared in water or DMSO to a buffered physiological medium can cause the compound to crash out.
Check the pH of your final solution. For cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) is low (<0.5%) and non-toxic to your cells. A solubility test in the final assay buffer is highly recommended before beginning the main experiment.
Solution Discoloration (e.g., yellowing)
Oxidative Degradation: The amine group in arylpiperazines and related compounds can be susceptible to oxidation over time, especially when exposed to air and light.[6]
Prepare solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into small, single-use vials, purge with inert gas, and store at -20°C or -80°C. Protect from light by using amber vials or wrapping them in foil.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Tare: On a calibrated analytical balance, carefully weigh out 2.27 mg of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (MW = 226.53 g/mol ).
Dissolve: Add the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.
Mix: Cap the tube securely and vortex for 2-3 minutes until the solid is completely dissolved. A brief sonication may be used if needed.
Store: For immediate use, keep at room temperature. For long-term storage, aliquot into smaller volumes and store at -20°C, protected from light and moisture.[5]
Section 4: Navigating In-Vitro & In-Vivo Pitfalls
The ultimate application of the compound dictates the experimental design. Given its structure as a substituted phenethylamine, a likely application is in neuroscience research, possibly as a monoamine transporter inhibitor.[5][9]
Workflow for Troubleshooting Inconsistent Experimental Results
Caption: A logical workflow for diagnosing the root cause of inconsistent experimental outcomes.
Common In-Vitro Issues
High Background Signal in Assays: This can arise from compound autofluorescence or interference with the detection method. Always run a compound-only control (without cells or target protein) to quantify this effect.
Off-Target Effects: The compound may interact with other receptors or transporters.[10] When studying a specific target, consider running counter-screens against related targets to confirm selectivity.
Cell Viability: At higher concentrations, the compound may be cytotoxic. Always perform a cell viability assay (e.g., MTT or LDH) in parallel with your functional assay to ensure the observed effects are not due to cell death.
Common In-Vivo Issues
Poor Bioavailability: The route of administration (e.g., intraperitoneal, oral) significantly impacts how much compound reaches the target organ.[5] Pharmacokinetic studies are often necessary to determine the optimal dosing regimen.
Vehicle Effects: The vehicle used to dissolve the compound can have its own biological effects. For example, DMSO can have anti-inflammatory and neurological effects. Always include a vehicle-only control group in your animal studies.
Behavioral Artifacts: The stress of handling and injection can influence behavioral outcomes in animal models of depression or anxiety.[11][12] Ensure proper acclimatization of animals and consistent handling procedures across all groups.
Section 5: Essential Experimental Protocols
The following are foundational protocols that can be adapted for specific experimental needs.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from a protocol for the related compound 1-(2,3-dichlorophenyl) piperazine hydrochloride and serves as an excellent starting point for method development.[13]
Chromatographic Column: Octadecyl silane (C18) bonded silica gel column.
Mobile Phase: A typical starting point is an isocratic mixture of an aqueous buffer and an organic solvent. For example: 50:50 (v/v) of (A) 0.05 M sodium dihydrogen phosphate aqueous solution (pH adjusted to 5.5 with phosphoric acid) and (B) acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm, which is suitable for detecting the dichlorophenyl aromatic ring system.[13]
Injection Volume: 20 µL.
Procedure: Dissolve a small amount of the compound in the mobile phase to a concentration of ~1 mg/mL. Inject onto the HPLC system. A single major peak should be observed, with purity typically calculated as the area of the main peak divided by the total area of all peaks.
Protocol 3: General In-Vitro Serotonin Reuptake Inhibition Assay
This protocol is based on established methods using cell lines that express the serotonin transporter (SERT).[14][15]
Cell Culture: Use a suitable cell line, such as HEK293 cells stably transfected with human SERT, or JAR cells which endogenously express SERT.[14] Plate cells in a 96-well plate and grow to confluence.
Compound Preparation: Prepare serial dilutions of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride in the assay buffer. Also prepare a positive control (e.g., fluoxetine) and a vehicle control.
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compound dilutions for 15-30 minutes at 37°C.
Initiate Uptake: Add a solution containing a low concentration of radiolabeled serotonin (e.g., [³H]5-HT) to each well.
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for transporter-mediated uptake.
Terminate Uptake: Rapidly wash the cells with ice-cold assay buffer to remove extracellular [³H]5-HT and stop the uptake process.
Lysis and Scintillation Counting: Lyse the cells and measure the amount of intracellular [³H]5-HT using a liquid scintillation counter.
Data Analysis: Calculate the percent inhibition of serotonin uptake for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Section 6: Visual Decision Aids
Decision Tree for Solution Preparation and Storage
Caption: A decision-making guide for selecting appropriate solvents and storage conditions.
References
PubChem. (n.d.). 1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Chemsrc. (2025). 1-(2,3-Dichlorophenyl)-N-Methylmethanamine hydrochloride. Retrieved from [Link]
Google Patents. (n.d.). CN110850012A - Detection method of 1-(2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
Carter, M. D., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 55-62.
Malki, K., et al. (2015). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. Pharmacology Biochemistry and Behavior, 137, 1-13.
van der Velden, W. J. C., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(32), 11116-11124.
Krishnan, V., & Nestler, E. J. (2008). Animal models of depression: molecular perspectives. Current topics in behavioral neurosciences, 7, 121-147.
Thoma, B., & Faris, P. (2010). Understanding Commonly Encountered Limitations in Clinical Research: An Emergency Medicine Resident's Perspective. Canadian Journal of Emergency Medicine, 12(4), 362-367.
Google Patents. (n.d.). CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
Yoshida, Y., et al. (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Synthesis, 1999(09), 1633-1636.
Asberg, A., et al. (2008). In vitro effects of serotonin and noradrenaline reuptake inhibitors on human platelet adhesion and coagulation.
Diener, H. C., et al. (2023). The Hidden Risks of Medication Underuse in Migraine Progression. Headache: The Journal of Head and Face Pain, 63(8), 1125-1134.
Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food.
Patsnap Synapse. (2024). What is the mechanism of Bifemelane hydrochloride? Retrieved from [Link]
Al-Majed, A. A., et al. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. Molecules, 28(10), 4229.
Royal Society of Chemistry. (2010). Supporting Information for: Membrane Enhanced Peptide Synthesis Experimental Methods.
Vink, G. (2022). A Very Short List of Common Pitfalls in Research Design, Data Analysis, and Reporting. Journal of Clinical Epidemiology, 148, 184-186.
Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Methylene Chloride.
Wikipedia. (n.d.). Animal models of depression. Retrieved from [Link]
Google Patents. (n.d.). KR20170111170A - Novel crystalline form of 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1h-pyrrol-3-yl)-n-methylmethanamine salt.
Sych, Y., et al. (2023). Selective Serotonin Reuptake Inhibitors within Cells: Temporal Resolution in Cytoplasm, Endoplasmic Reticulum, and Membrane. Journal of Neuroscience, 43(13), 2320-2334.
Florjancic, A. S., et al. (2008). Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2089-2092.
Droste, D. W., et al. (2018). Understanding and Predicting Antidepressant Response: Using Animal Models to Move Toward Precision Psychiatry.
Wang, Q., et al. (2019). Selecting an Appropriate Animal Model of Depression. International Journal of Molecular Sciences, 20(19), 4837.
minimizing side reactions in 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride synthesis
Technical Support Center: Optimizing 1-(2,3-Dichlorophenyl)-N-methylmethanamine Hydrochloride Synthesis Overview The synthesis of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (also known as N-methyl-2,3-dichl...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing 1-(2,3-Dichlorophenyl)-N-methylmethanamine Hydrochloride Synthesis
Overview
The synthesis of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (also known as N-methyl-2,3-dichlorobenzylamine hydrochloride) is typically achieved via the reductive amination of 2,3-dichlorobenzaldehyde with methylamine. While conceptually straightforward, this transformation is notoriously prone to side reactions that compromise yield and purity. This guide provides field-proven troubleshooting strategies to mitigate over-alkylation, hydrodehalogenation, and premature aldehyde reduction.
Mechanistic Pathway & Side Reaction Origins
Understanding the kinetic competition in the reaction vessel is critical. The desired pathway requires the condensation of the aldehyde and methylamine to form an imine, followed by selective reduction. Deviations from this sequence lead to three primary impurities:
Tertiary Amines: Caused by the secondary amine product reacting with unconsumed aldehyde[1].
2,3-Dichlorobenzyl Alcohol: Caused by the reducing agent attacking the aldehyde before imine formation is complete[2].
Dehalogenated Amines: Caused by oxidative addition of palladium catalysts into the aryl-chloride bond during hydrogenation[3].
Mechanistic pathway of 1-(2,3-Dichlorophenyl)-N-methylmethanamine synthesis and side reactions.
Troubleshooting Guide & FAQs
Q1: How do I prevent the formation of the tertiary amine (N,N-bis(2,3-dichlorobenzyl)methylamine) during reductive amination?Expertise & Experience: Over-alkylation is a classic kinetic problem. Once the primary imine is reduced to the secondary amine (the target product), this newly formed secondary amine is often more nucleophilic than the starting methylamine[1]. It can attack unreacted 2,3-dichlorobenzaldehyde, forming a secondary iminium ion that reduces to a tertiary amine[4].
Solution:
Stoichiometry: Maintain a high local concentration of methylamine by using 2.0 to 5.0 equivalents. Using methylamine hydrochloride with a mild base (e.g., triethylamine) ensures a steady, controlled release of the free base.
Stepwise Addition: Pre-form the imine completely before introducing the reducing agent. This ensures no free aldehyde is available to react with the secondary amine once reduction begins.
Q2: I am using catalytic hydrogenation (Pd/C and H2) and observing significant dehalogenation of the aromatic ring. How can I suppress this?Expertise & Experience: Palladium is highly active for the oxidative addition of aryl chlorides. During the reductive amination of chlorobenzaldehydes under H2, hydrodehalogenation is a dominant side reaction, stripping the chlorine atoms off the 2,3-dichlorophenyl ring[3]. Furthermore, significant dechlorination is often observed over standard Pd/C catalysts[2].
Solution:
Change the Reductant: The most reliable method is to abandon catalytic hydrogenation in favor of hydride donors like sodium triacetoxyborohydride (NaBH(OAc)3), which are completely inert toward aryl chlorides[5].
Poisoned Catalysts: If hydrogenation is required for industrial scale-up, switch to a sulfided Platinum on Carbon (Pt/C) catalyst or dope your Pd/C with a modifier (e.g., ethanolamine or thiophene) to attenuate the metal's reactivity toward the C-Cl bond[6].
Q3: My GC/MS shows 10-15% of 2,3-dichlorobenzyl alcohol. Why is the aldehyde being reduced directly?Expertise & Experience: This indicates that your reducing agent is attacking the carbonyl carbon of the aldehyde faster than the aldehyde can condense with methylamine. This is a common issue when using overly aggressive reducing agents like NaBH4 or when operating in a "one-pot" mode without sufficient imine pre-formation time[2].
Solution: Use a highly chemoselective reducing agent. NaBH(OAc)3 is ideal because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. It reacts rapidly with protonated imines but very slowly with neutral aldehydes[4].
To facilitate rational reagent selection, the following table summarizes the performance of various reducing agents in the context of 2,3-dichlorobenzaldehyde reductive amination.
Reducing Agent
Imine Selectivity
Risk of Direct Aldehyde Reduction
Risk of Hydrodehalogenation
Typical Yield of Target Amine
NaBH4
Low
High
None
50-60%
NaBH3CN
High
Low
None
75-85% (Generates toxic HCN)
NaBH(OAc)3
Very High
Very Low
None
>90%
H2, Pd/C
High
Low
High
<40% (Dehalogenation dominant)
H2, Pt/C (Sulfided)
High
Low
Low
80-85%
Standard Operating Procedure (SOP): Highly Selective Stepwise Reductive Amination
This protocol utilizes NaBH(OAc)3 to create a self-validating system that inherently prevents over-reduction and hydrodehalogenation.
Imine Formation: In a flame-dried round-bottom flask under nitrogen, dissolve 2,3-dichlorobenzaldehyde in anhydrous DCM (0.2 M concentration).
Amine Liberation: Add methylamine hydrochloride (2.0 eq) followed by triethylamine (2.0 eq).
Causality: Triethylamine neutralizes the hydrochloride salt, liberating volatile methylamine in situ. The excess ensures the equilibrium favors the imine, preventing tertiary amine formation.
Dehydration: Stir the mixture at room temperature for 2 hours.
Validation Checkpoint: Remove a 50 µL aliquot, dilute in acetonitrile, and check via LC-MS or TLC. Proceed only when the aldehyde peak is >95% consumed.
Chemoselective Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 eq) in three portions over 15 minutes.
Causality: Cooling controls the exothermic reduction. NaBH(OAc)3 selectively reduces the iminium ion without touching any residual aldehyde or the aryl chlorides.
Completion & Quench: Remove the ice bath and stir for 4 hours at room temperature. Quench by slowly adding saturated aqueous NaHCO3 until bubbling ceases.
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under vacuum to yield the crude free base.
Hydrochloride Salt Isolation: Dissolve the crude oil in a minimum volume of Methyl tert-butyl ether (MTBE). Cool to 0 °C and add 2.0 M HCl in diethyl ether (1.1 eq) dropwise.
Causality: The target secondary amine readily forms a crystalline hydrochloride salt. Neutral impurities (like trace 2,3-dichlorobenzyl alcohol) and highly soluble over-alkylated tertiary amines remain in the mother liquor.
Filtration: Filter the resulting white precipitate, wash with cold MTBE, and dry under high vacuum to afford pure 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride.
References
Problem 54 One problem with reductive amina... [FREE SOLUTION] - Vaia. Vaia. URL:[Link]
Technical Support Center: Purification of 1-(2,3-Dichlorophenyl)-N-methylmethanamine Hydrochloride
Welcome to the technical support center for 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (CAS: 39959-78-9). This guide is designed for researchers, scientists, and drug development professionals to address co...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (CAS: 39959-78-9). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate. Achieving high purity is critical for downstream applications, and this document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your experimental outcomes.
Troubleshooting Guide: Enhancing Product Purity
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My final product has a purity of <98% after initial synthesis and isolation. What are the likely impurities and how can I remove them?
Answer:
Achieving purity above 98% often requires a dedicated purification step beyond simple precipitation and filtration. The impurities present in your crude product are typically related to the synthetic route employed.
Common Impurities:
Unreacted Starting Materials: Residual 2,3-dichlorobenzaldehyde or N-methylamine can often be carried through the initial workup.
Reaction Byproducts: Over-alkylation or side reactions can lead to related amine byproducts.
Positional Isomers: If the starting materials were not isomerically pure, you might have other dichlorophenyl isomers present.
Residual Solvents: Solvents used in the reaction or initial workup can remain trapped in the crystalline matrix.
Recommended Solution: Recrystallization
Recrystallization is the most effective method for removing these types of impurities from crystalline solids like amine hydrochlorides.[1] The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent system at varying temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble at cold temperatures.
A detailed recrystallization protocol is provided later in this guide. The key is the careful selection of the solvent system. For amine hydrochlorides, polar protic solvents or mixtures are often effective.[2][3]
Question 2: My isolated product is an off-white or yellowish powder, not the expected white crystalline solid. How can I remove the color?
Answer:
The presence of color often indicates high molecular weight, conjugated impurities or degradation products, which can be present even in very small quantities.
Recommended Solution: Activated Charcoal Treatment
During the recrystallization process, you can introduce a step using activated charcoal (also known as Norit) to decolorize the solution.
Causality: Activated charcoal has a highly porous structure with a large surface area, which allows it to adsorb large, color-imparting molecules.
Procedure:
After dissolving your crude product in the minimum amount of hot recrystallization solvent, remove the flask from the heat source.
Add a very small amount of activated charcoal to the solution (typically 1-2% of the solute's weight). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
Gently swirl the flask and reheat it to boiling for a few minutes to allow for efficient adsorption.
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. The filtrate should be colorless.
Proceed with the cooling and crystallization steps as outlined in the standard recrystallization protocol.
Question 3: After recrystallization, my yield is very low. How can I improve the recovery of my product?
Answer:
Low yield is a common issue in recrystallization and can usually be addressed by optimizing several key steps.
Potential Causes & Solutions:
Using Too Much Solvent: The most common cause of low recovery is using an excessive volume of solvent to dissolve the crude product. Always use the minimum amount of hot solvent required for complete dissolution. This ensures the solution becomes supersaturated upon cooling, forcing the product to crystallize.
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap the desired product in the solution. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the growth of larger, purer crystals and maximizes recovery.[2]
Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor. You may need to screen different solvents or use a mixed-solvent system. In a mixed-solvent system, the compound is dissolved in a "good" solvent and a "poor" solvent (in which it is less soluble) is added dropwise until the solution becomes cloudy (the saturation point). The solution is then reheated to clarify and cooled slowly.
Premature Crystallization: If crystals form on the funnel during hot filtration, you are losing product. Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent this.
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate the general purification workflow and a decision tree for troubleshooting common issues.
Caption: General recrystallization workflow for 1-(2,3-Dichlorophenyl)-N-methylmethanamine HCl.
Caption: Decision tree for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q: What is the best solvent system for the recrystallization of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride?
A: The ideal solvent is one where the compound has high solubility at high temperatures and low solubility at low temperatures. For amine hydrochlorides, protic solvents are excellent candidates. Based on general principles, a good starting point would be:
Mixed Systems: A mixture of a polar protic solvent with water (e.g., methanol/water or ethanol/water) can be highly effective.[2]
The optimal choice depends on the specific impurity profile of your crude material. It is advisable to perform small-scale solvent screening tests first.
Solvent System
Polarity
Boiling Point (°C)
Comments
Isopropanol
Polar Protic
82.6
Good for many amine salts; lower volatility than methanol.
Ethanol
Polar Protic
78.4
Generally good solubility when hot, poor when cold.
Methanol/Water
Polar Protic
Variable
Highly tunable; start with dissolution in minimal hot methanol and add water dropwise.
Acetonitrile
Polar Aprotic
82.0
Can be effective if alcohol systems fail.
Q: How can I reliably determine the purity of my final product?
A: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of pharmaceutical intermediates. Gas Chromatography (GC) can also be used, especially for identifying residual solvents.[4][5]
Typical HPLC Parameters:
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[6]
Detection: UV detection at a wavelength where the dichlorophenyl group absorbs strongly (e.g., around 270-275 nm).[6][7]
Quantification: Purity is typically reported as area percent.
Q: What are the storage recommendations for the high-purity compound?
A: 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride should be stored in a well-sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8] Amine salts can be hygroscopic and susceptible to oxidation over time.
This protocol provides a detailed, step-by-step methodology for purifying 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride via recrystallization from an isopropanol/water mixed solvent system.
Erlenmeyer flasks, magnetic stir bar, hot plate/stirrer, Buchner funnel, vacuum flask, filter paper
Procedure:
Dissolution: Place the crude product (e.g., 10.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 50 mL) and begin heating the mixture to a gentle boil while stirring. Continue to add small portions of hot isopropanol until the solid completely dissolves.
Solvent Adjustment: Once dissolved, slowly add deionized water dropwise to the hot solution until a faint, persistent cloudiness appears. This indicates the solution is saturated. Add a few more drops of hot isopropanol to re-dissolve the precipitate and ensure the solution is clear.
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Return the flask to the hotplate and gently boil for 2-5 minutes. Perform a hot gravity filtration to remove the charcoal into a clean, pre-heated flask.
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. The formation of crystals should begin as the solution cools. For maximum yield, once the flask has reached ambient temperature, place it in an ice-water bath for at least 30-60 minutes.[2]
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the collected crystals (the "filter cake") with a small amount of a cold 1:1 isopropanol/water mixture to rinse away any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. The final product should be a white, crystalline solid.
References
Jadhav S. B., et al. (2017). Synthesis, characterization and identification of sertraline hydrochloride related impurities. Indo American Journal of Pharmaceutical Research, 7(01), 7548-7555.
Patel, P., et al. (2017). Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 1-10.
Hanif, M. A., & Ahmad, I. (2014). Spectrophotometryc determination of sertraline in pure and blood sample. The Professional Medical Journal, 21(01), 131-136.
Al-Aani, H., & Al-Rekabi, M. (2021). Development of a Novel Method for Determination of Sertraline in Pharmaceutical Products and its Quality Control Application. Annals of the Romanian Society for Cell Biology, 25(6), 19515–19527.
Rao, B. M., et al. (2009). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Rasayan Journal of Chemistry, 2(1), 42-48.
Ratnia, R., et al. (2015). Method Development and Its Validation for Estimation of Sertraline Hydrochloride by Using UV Spectroscopy. International Journal of Pharma Research and Health Sciences, 3(2), 616-620.
Tsai, P. C., et al. (2004). Analytical method for the quantitation of sertraline hydrochloride stereoisomers by electrokinetic chromatography.
Reddy, K. S., et al. (2007). Highly Steroselective Synthesis of Sertraline. U.S.
Anerao, N., et al. (2021). Quantification of Genotoxic Impurities in Key Starting Material of Sertraline Hydrochloride by Simple and Sensitive Liquid Chromatography Technique. International Journal of Pharmaceutical Quality Assurance, 12(2), 177-182.
European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342.
Rhodium. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Erowid.
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
Advanced ChemBlocks Inc. (2026). 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride 95%. AChemBlock.
University of Calgary. (n.d.).
BenchChem. (n.d.). Experimental protocol for the synthesis of 1-(2,3-Dichlorophenyl)piperazine. BenchChem.
A Comparative Efficacy Analysis of Monoaminergic Modulators in Major Depressive Disorder: A Guide for Researchers
In the landscape of neuropharmacology, the pursuit of effective treatments for major depressive disorder (MDD) has led to the development of a diverse armamentarium of therapeutic agents. This guide provides a comparativ...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of neuropharmacology, the pursuit of effective treatments for major depressive disorder (MDD) has led to the development of a diverse armamentarium of therapeutic agents. This guide provides a comparative analysis of the efficacy of key antidepressants, contextualized by an initial examination of the chemical scaffold 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride. While this specific compound is primarily recognized as a chemical intermediate, its structural relationship to the widely prescribed selective serotonin reuptake inhibitor (SSRI), Sertraline, provides a relevant starting point for a deeper comparative discussion. This guide will delve into the mechanistic and clinical profiles of Sertraline and other leading antidepressants, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and established protocols.
Introduction: From Chemical Precursor to Clinical Application
The compound 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (CAS Number: 39959-78-9) is a dichlorophenyl derivative available from various chemical suppliers.[1][2] While public domain literature does not contain efficacy data for this specific molecule as a therapeutic agent, its chemical structure is noteworthy. It bears a close resemblance to a substructure of Sertraline hydrochloride, a widely used antidepressant marketed under the brand name Zoloft, among others.[3] Sertraline's chemical name is (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, highlighting the shared dichlorophenyl-N-methyl-methanamine moiety. This structural relationship suggests that 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride may serve as a precursor or a reference compound in the synthesis and study of Sertraline and related compounds.
Given the absence of clinical efficacy data for the specified intermediate, this guide will pivot to a comparative analysis of Sertraline and other prominent antidepressants from different mechanistic classes: Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), and Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI). This comparison will provide a valuable framework for understanding the relative therapeutic profiles of these key agents in the management of MDD.
Mechanisms of Action: Modulating Monoaminergic Systems
The therapeutic effects of many antidepressants are predicated on their ability to modulate the synaptic concentrations of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).
Sertraline: A Selective Serotonin Reuptake Inhibitor (SSRI)
Sertraline's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[4][5][6] By blocking SERT, Sertraline increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.[4][5][6] It has only weak effects on norepinephrine and dopamine reuptake.[5]
Caption: Mechanism of action of Sertraline.
Venlafaxine: A Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)
Venlafaxine and its active metabolite, O-desmethylvenlafaxine, inhibit the reuptake of both serotonin and norepinephrine.[7][8] This dual mechanism of action is thought to contribute to its efficacy in treating not only depression but also neuropathic pain.[7][8][9][10][11]
Bupropion: A Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)
Bupropion is classified as an atypical antidepressant and works by inhibiting the reuptake of norepinephrine and dopamine.[12][13][14][15][16] It has minimal effects on the serotonin system.[17] This distinct pharmacological profile may account for its different side-effect profile, notably a lower incidence of sexual dysfunction compared to SSRIs.[18] Bupropion is also used for smoking cessation.[12][17][19][20][21]
Comparative Efficacy in Major Depressive Disorder
The choice of an antidepressant is often guided by a combination of efficacy, tolerability, and patient-specific factors. Head-to-head clinical trials and meta-analyses provide valuable data for comparing these agents.
Drug Class
Representative Drug
Primary Mechanism
Efficacy in MDD
Key Considerations
SSRI
Sertraline
Selective Serotonin Reuptake Inhibition
Effective in treating MDD, with response rates varying across studies.[22][23][24]
Generally well-tolerated, but can be associated with sexual dysfunction and gastrointestinal side effects.[18]
SNRI
Venlafaxine
Serotonin and Norepinephrine Reuptake Inhibition
May have a slight efficacy advantage over SSRIs in some meta-analyses, though not always clinically significant.[25][26]
Can be effective for patients with comorbid pain conditions.[7][9][10][11] May increase blood pressure.
NDRI
Bupropion
Norepinephrine and Dopamine Reuptake Inhibition
Efficacy is generally comparable to SSRIs and SNRIs for MDD.[27][28]
Lower risk of sexual side effects.[18] May be beneficial for patients with low energy and motivation.[13] Can be an option for smoking cessation.[17][19]
A large-scale, multi-step clinical trial, the Sequenced Treatment Alternatives to Relieve Depression (STAR*D) study, found no significant differences in remission rates between switching to bupropion, sertraline, or venlafaxine after an initial unsuccessful treatment with an SSRI.[18][27][28] This suggests that for many patients, any of these medications can be a reasonable second-line option.[27][28]
Efficacy in Other Indications
Beyond MDD, these antidepressants have demonstrated efficacy in a range of other disorders.
Sertraline: Approved for obsessive-compulsive disorder (OCD), panic disorder, post-traumatic stress disorder (PTSD), social anxiety disorder, and premenstrual dysphoric disorder (PMDD).[3][6][29] Studies have shown its effectiveness in reducing anxiety symptoms.[29][30][31][32]
Venlafaxine: Used to treat generalized anxiety disorder, panic disorder, and social anxiety disorder.[7] It is also used off-label for neuropathic pain and migraine prevention.[7][8][9][10][11]
Bupropion: In addition to MDD and smoking cessation, it is used for seasonal affective disorder (SAD).[13][15][33][34][35]
Experimental Protocols for Efficacy Evaluation
The evaluation of antidepressant efficacy relies on standardized clinical trial methodologies and validated assessment tools.
Clinical Trial Design for MDD
A typical randomized controlled trial (RCT) for a new antidepressant would involve the following steps:
Caption: Generalized workflow for an antidepressant clinical trial.
Key Steps:
Patient Recruitment and Screening: Participants are recruited based on a diagnosis of MDD according to established criteria (e.g., DSM-5).
Inclusion/Exclusion Criteria: Strict criteria are applied to ensure a homogenous study population and to minimize confounding variables.
Informed Consent: All participants must provide voluntary informed consent.
Randomization: Patients are randomly assigned to receive either the investigational drug, a placebo, or an active comparator.
Blinding: To minimize bias, trials are often double-blinded, meaning neither the participants nor the investigators know who is receiving which treatment.
Assessments: Standardized rating scales are used to assess the severity of depressive symptoms at baseline and at regular intervals throughout the study. Common scales include:
Hamilton Depression Rating Scale (HAM-D): A clinician-administered scale to assess the severity of depression.[27][36][37]
Montgomery-Åsberg Depression Rating Scale (MADRS): Another clinician-rated scale for depression severity.
Clinical Global Impression (CGI) scale: A clinician's assessment of the overall severity of illness and improvement.[36][37]
Primary Endpoint: The primary measure of efficacy is typically the change in score on a depression rating scale from baseline to the end of the study. Remission (a return to a non-depressed state) is also a key outcome.[27]
Safety and Tolerability: Adverse events are systematically recorded throughout the trial.
Conclusion
While 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride is primarily of interest as a chemical intermediate, its structural relationship to Sertraline provides a gateway to the broader and clinically significant field of antidepressant pharmacology. The comparative analysis of Sertraline (an SSRI), Venlafaxine (an SNRI), and Bupropion (an NDRI) reveals that while these agents have distinct mechanisms of action, their overall efficacy in treating major depressive disorder is often comparable. The choice of a specific agent is therefore frequently guided by considerations of side-effect profiles, patient comorbidities, and prior treatment history. For researchers and drug development professionals, a thorough understanding of these nuances is critical for the design of future clinical trials and the development of novel, more effective, and better-tolerated treatments for major depressive disorder.
References
Medical News Today. (2025, May 1). How Zoloft works: Mechanism of action explained. [Link]
GoodRx. (2024, February 7). How Wellbutrin Works: The Atypical Antidepressant's Mechanism of Action. [Link]
Medical News Today. (2025, September 2). How Wellbutrin works: Mechanism of action explained. [Link]
Moore, R. A., et al. (2015). Venlafaxine for neuropathic pain in adults. Cochrane Database of Systematic Reviews, (8). [Link]
Hughes, J. R., et al. (2004). The use of bupropion SR in cigarette smoking cessation. International Journal of Chronic Obstructive Pulmonary Disease, 1(1), 45–53. [Link]
Dr. Oracle. (2025, November 29). Which is more effective for Major Depressive Disorder (MDD), Venlafaxine (Effexor), Sertraline (Zoloft), or Bupropion (Wellbutrin)?[Link]
Aiyer, R., et al. (2017). Treatment of Neuropathic Pain with Venlafaxine: A Systematic Review. Pain Medicine, 18(10), 1999–2012. [Link]
U.S. Food and Drug Administration. ZOLOFT (sertraline hydrochloride) Label. [Link]
PubMed. (2015, August 23). Venlafaxine for neuropathic pain in adults. [Link]
Tasmuth, T., et al. (2002). Venlafaxine in the treatment of neuropathic pain. The European Journal of Pain, 6(1), 23–28. [Link]
Hughes, J. R., et al. (1999). Bupropion: a new treatment for smokers. BMJ, 319(7216), 1099–1100. [Link]
CureTalks. Sertraline for Anxiety Disorders (EV-SoPRANO Trial). [Link]
Papakostas, G. I., et al. (2000). Efficacy and Response Time to Sertraline Versus Fluoxetine in the Treatment of Unipolar Major Depressive Disorder. The Journal of Clinical Psychiatry, 61(12), 942–946. [Link]
Sheehan, D. V., et al. (2021). Sertraline for the Treatment of Major Depressive Disorder in the US: Effectiveness and Acceptability in Real-World Practice. Journal of Affective Disorders, 281, 794–802. [Link]
Centers for Disease Control and Prevention. How to Use Bupropion SR. [Link]
My Health Alberta. Bupropion Sustained-Release (Smoking Deterrent) - Oral. [Link]
Psych Scene Hub. (2021, March 23). Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. [Link]
RxList. (2023, August 15). Zoloft (Sertraline Hcl): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
Undurraga, J., et al. (2018). Efficacy of Sertraline in Patients With Major Depressive Disorder Naive to Selective Serotonin Reuptake Inhibitors: A 10-Week Randomized, Multicenter, Placebo-Controlled, Double-Blind, Academic Clinical Trial. Clinical Therapeutics, 40(10), 1745–1755. [Link]
Mayo Clinic. Efficacy and response time to sertraline versus fluoxetine in the treatment of unipolar major depressive disorder. [Link]
National Cancer Institute. Definition of bupropion hydrochloride. [Link]
Fabre, L. F., & Putman, H. P. (1987). Sertraline safety and efficacy in major depression: a double-blind fixed-dose comparison with placebo. Biological Psychiatry, 22(8), 951–960. [Link]
WebMD. Bupropion (Wellbutrin, Zyban, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
Brawman-Mintzer, O., et al. (2004). Efficacy of Sertraline in a 12-Week Trial for Generalized Anxiety Disorder. The American Journal of Psychiatry, 161(9), 1646–1652. [Link]
My Health Alberta. Bupropion Hcl Extended-Release (Antidepressant) - Oral. [Link]
Clinical Trials Arena. (2019, September 23). Trial finds depression drug sertraline reduces anxiety first. [Link]
Machado, M., & Einarson, T. R. (2010). Comparison of SSRIs and SNRIs in major depressive disorder: a meta-analysis of head-to-head randomized clinical trials. Journal of Clinical Pharmacy and Therapeutics, 35(2), 177–188. [Link]
ClinicalTrials.gov. Trial of Sertraline Versus Cognitive Behaviour Therapy for Generalised Anxiety. [Link]
U.S. Food and Drug Administration. WELLBUTRIN XL (bupropion hydrochloride) Label. [Link]
Al-Harbi, K. S., et al. (2024). Advances in Antidepressant Therapy: Comparing the Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Novel Agents. Cureus, 16(1), e52825. [Link]
Rush, A. J., et al. (2006). Bupropion-SR, sertraline, or venlafaxine-XR after failure of SSRIs for depression. The New England Journal of Medicine, 354(12), 1231–1242. [Link]
Drugs.com. (2024, April 23). Bupropion: Uses, Dosage, Side Effects. [Link]
Protagenic Therapeutics, Inc. (2006, March 23). Bupropion-SR, Sertraline, or Venlafaxine-XR after Failure of SSRIs for Depression. [Link]
University College London. (2025, October 30). Antidepressants improve core depressive symptoms early on. [Link]
U.S. Food and Drug Administration. WELLBUTRIN (bupropion hydrochloride) tablets, for oral use. [Link]
Post, R. M., et al. (2006). Mood switch in bipolar depression: comparison of adjunctive venlafaxine, bupropion and sertraline. The British Journal of Psychiatry, 189, 124–131. [Link]
National Center for Biotechnology Information. (2024, September 2). Bupropion - StatPearls. [Link]
ResearchGate. Comparison of SSRIs and SNRIs in major depressive disorder: A meta-analysis of head-to-head randomized clinical trials. [Link]
assessing the purity of synthesized 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride
An Expert's Comparative Guide to Purity Assessment of Synthesized 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride In the landscape of pharmaceutical research and drug development, the rigorous characterization o...
Author: BenchChem Technical Support Team. Date: March 2026
An Expert's Comparative Guide to Purity Assessment of Synthesized 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride
In the landscape of pharmaceutical research and drug development, the rigorous characterization of synthesized chemical entities is not merely a procedural step but the very foundation of reliable and reproducible science. For a compound such as 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride, a key intermediate in the synthesis of more complex pharmaceutical agents, establishing unimpeachable purity is paramount. This guide provides a comparative analysis of the principal analytical methodologies employed for this purpose, grounded in both theoretical principles and practical, field-proven insights. We will dissect the "why" behind experimental choices, offering a self-validating framework for researchers to confidently assess the purity of their synthesized material.
The Imperative of Purity: A Multi-Technique Approach
No single analytical method can provide a complete picture of a compound's purity. Each technique offers a unique lens, and when combined, they provide a high-fidelity, orthogonal confirmation of the analyte's identity and quantification of its impurities. A typical purity specification for research-grade compounds of this class is 98% or higher[1][2]. This guide will focus on a strategic combination of chromatographic and spectroscopic techniques to build a comprehensive purity profile.
The overall workflow for purity assessment is a systematic process beginning with the synthesized compound and culminating in a confirmed purity value based on corroborating data from multiple analytical platforms.
Caption: High-level workflow for purity validation.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a strategic decision based on the specific questions being asked. Are we looking for trace volatile contaminants, confirming the molecular structure, or obtaining a precise quantitative value? The table below contrasts the primary methods used for analyzing 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride.
Parameter
High-Performance Liquid Chromatography (HPLC-UV)
Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Elemental Analysis (CHN)
Principle
Partitioning between a liquid mobile phase and a solid stationary phase[3].
Partitioning between a gaseous mobile phase and a solid/liquid stationary phase, with mass-based detection[3].
Absorption of radiofrequency by atomic nuclei in a magnetic field to elucidate molecular structure[4].
Combustion of the compound to convert C, H, and N into CO₂, H₂O, and N₂ for quantification[5][6].
Primary Use
Purity quantification of the main component and non-volatile impurities.
Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents, starting materials)[2][7].
Structural confirmation and identification of impurities. Quantitative NMR (qNMR) for purity without a specific standard for each impurity[2].
Confirmation of elemental composition against the theoretical formula, providing a fundamental check of purity[5][6].
Selectivity
High; tunable via column chemistry and mobile phase composition.
Very High; combines chromatographic separation with mass-based identification.
Extremely High; provides detailed structural information for each component.
Low; provides bulk elemental composition, not information on individual impurities.
Lower for routine scans; qNMR requires higher concentration but is highly accurate.
Requires milligram quantities of sample.
Key Strength
Robust, reproducible, and the industry standard for purity determination of non-volatile compounds[8][9].
Excellent for detecting thermally stable, volatile impurities that HPLC might miss. Definitive identification via mass spectra[7].
Provides an absolute structural fingerprint. qNMR is a primary analytical method that is independent of reference standards for impurities[2].
Provides a simple, robust check on the correctness of the molecular formula and overall purity[6].
Key Limitation
May not detect highly volatile or non-UV active impurities. Requires a reference standard for precise quantification.
Not suitable for non-volatile or thermally labile compounds. Amines often require derivatization[2].
Relatively low throughput and can be less sensitive for detecting very minor impurities compared to chromatographic methods.
Cannot identify the nature of impurities, only that the elemental ratios deviate from theory[5].
Experimental Protocols: A Practical Guide
The trustworthiness of any analysis hinges on a meticulously executed protocol. Here, we detail the step-by-step methodologies for the key analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is the workhorse method for purity assessment. The goal is to separate the main compound from any potential synthesis byproducts or degradation products. A reversed-phase C18 column is the logical starting point, as it effectively retains and separates moderately polar aromatic amines.
Caption: Workflow for HPLC-UV Purity Analysis.
Protocol:
Preparation of Solutions:
Mobile Phase: Prepare a filtered and degassed solution, for example, a 50:50 (v/v) mixture of acetonitrile and 0.05 M sodium dihydrogen phosphate buffer (pH adjusted to 5.5)[10]. The buffer is critical for maintaining a consistent ionization state of the amine, ensuring reproducible retention times.
Sample Solution: Accurately weigh approximately 5 mg of the synthesized 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride and dissolve it in 10 mL of the mobile phase to create a stock solution[2]. Further dilute as needed to be within the linear range of the detector.
Chromatographic Conditions:
Instrument: Standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2].
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject the sample solution and record the chromatogram.
Calculate the purity using the area normalization method: Purity (%) = (Area of main peak / Total area of all peaks) x 100. This method assumes that all components have a similar response factor at the chosen wavelength[3].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is indispensable for identifying volatile impurities such as residual solvents or unreacted starting materials. Due to the polar nature of amines, which can cause poor peak shape (tailing) on standard GC columns, derivatization is a common and highly recommended step.
Protocol:
Sample Preparation (with Derivatization):
Accurately weigh ~1 mg of the sample into a GC vial[2].
Add 1 mL of a suitable solvent like ethyl acetate.
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]. This agent replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group.
Cap the vial tightly and heat at 70°C for 30 minutes to ensure the reaction goes to completion[2][12].
GC-MS Conditions:
Instrument: Gas chromatograph coupled to a mass spectrometer.
Column: A low-polarity column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for general-purpose screening.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes[12]. This temperature gradient allows for the separation of compounds with a wide range of boiling points.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Data Analysis:
Identify peaks corresponding to residual solvents or derivatized impurities by comparing their mass spectra to library databases (e.g., NIST).
Quantify impurities using an internal standard or by area percent, if appropriate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation[4]. ¹H and ¹³C NMR spectra serve as a molecular fingerprint. Any significant deviation or unexpected signals can indicate the presence of impurities.
Protocol:
Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube[13]. DMSO-d₆ is often a good choice for hydrochloride salts.
Data Acquisition:
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer[14].
For ¹H NMR, 8 to 64 scans are typically sufficient[13].
For ¹³C NMR, several hundred to thousands of scans may be needed to achieve a good signal-to-noise ratio[13].
Data Analysis:
Confirm that all observed peaks in the ¹H and ¹³C spectra are consistent with the structure of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride.
Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in each environment.
Identify impurity peaks by comparing them to known spectra of potential contaminants like common laboratory solvents[15][16][17].
For quantitative NMR (qNMR), a certified internal standard of known purity is added in a precise amount, and the purity of the analyte is calculated by comparing the integral of a specific analyte signal to that of the standard.
Elemental Analysis
This technique provides a fundamental check of purity by confirming the elemental composition of the bulk sample. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values calculated from the molecular formula (C₈H₁₀Cl₃N).
Protocol:
Sample Submission: Provide a dry, homogeneous sample (typically 2-5 mg) to an analytical service laboratory.
Analysis: The service provider will perform combustion analysis using a dedicated elemental analyzer.
Data Evaluation:
Theoretical Calculation: For C₈H₁₀Cl₃N (MW = 226.53), the theoretical percentages are approximately: C = 42.41%, H = 4.45%, N = 6.18%.
Comparison: The experimental results should match the theoretical values. Most academic journals and regulatory bodies consider a deviation of ±0.4% to be acceptable evidence of high purity[6].
Conclusion: Synthesizing a Confident Purity Assessment
The assessment of purity for a critical synthetic intermediate like 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride is a multi-faceted task that demands a rigorous, orthogonal approach. While HPLC-UV provides the primary quantitative measure of purity against non-volatile impurities, it must be complemented by other techniques. GC-MS is essential for uncovering volatile contaminants, NMR spectroscopy provides the definitive structural confirmation and a powerful quantitative tool in qNMR, and elemental analysis serves as a fundamental validation of the compound's elemental composition. By judiciously combining these methods and understanding the causality behind each experimental choice, researchers and drug development professionals can establish a scientifically sound and trustworthy purity profile, ensuring the quality and integrity of their downstream applications.
References
Advanced ChemBlocks. (2026, March 7). 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride 95%.
BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
BenchChem. (2025). Spectroscopic Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Technical Guide.
Chemsrc. (2025, August 27). CAS#:39959-78-9 | 1-(2,3-Dichlorophenyl)-N-Methylmethanamine hydrochloride.
MOLNOVA. Certificate of Analysis(Version 1.0) - LY 78335.
BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of O-(3,4-dichlorophenyl)hydroxylamine.
BenchChem. (2025). Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine.
Pienack, N., & Schaper, F. (2020). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.
BenchChem. (2025). Validating the Purity of Synthesized 1-(2,3-Dichlorophenyl)piperazine: A Comparative Guide to Analytical Techniques.
Yamamoto, M., et al. (1987). H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and related compounds. Acta Medica et Biologica, 35, 63.
Merck Millipore. Complete Monograph Methods.
Google Patents. (2020). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
Thottumkara, A. P., et al. (2019). An International Study Evaluating Elemental Analysis. Organic Process Research & Development.
ETH Zurich NMR Service. Structure Elucidation by NMR.
National Research Institute of Police Science, Japan. (n.d.). Gas Chromatography/Mass Spectrometry (GC/MS).
Paweł, Z., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research.
Al-Tamimi, A. M., et al. (2020). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis.
BenchChem. (2025). GC-MS method for the identification of 1-(2,3-Dichlorophenyl)piperazine.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
KGROUP, University of Washington. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
Inter-Laboratory Comparison Guide: Analytical Methodologies for 1-(2,3-Dichlorophenyl)-N-methylmethanamine Hydrochloride
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Cross-Validation Executive Summary & Chemical Context As a Senior Application Scie...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Method Cross-Validation
Executive Summary & Chemical Context
As a Senior Application Scientist, I frequently encounter challenges in the standardization of secondary amine analysis across different laboratory environments. 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (CAS: 39959-78-9) is a critical building block and potential trace impurity in pharmaceutical synthesis pipelines[1]. Due to its secondary amine functionality and dichlorinated aromatic ring, it presents unique chromatographic challenges, including severe peak tailing on silica-based stationary phases and volatility issues during gas-phase analysis.
This guide provides an objective, data-driven inter-laboratory comparison of three distinct analytical methodologies: HPLC-UV , LC-MS/MS , and GC-FID . By adhering to the latest ICH Q2(R2) guidelines for analytical procedure validation[2], this cross-validation establishes self-validating protocols that ensure precision, accuracy, and robustness across diverse instrumental setups[3].
Inter-Laboratory Workflow & Experimental Design
To eliminate matrix bias and evaluate true instrumental variance, a standardized reference sample of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (95% nominal purity)[4] was distributed to three independent laboratories.
Figure 1: Inter-laboratory analytical workflow for method cross-validation.
Methodologies & Mechanistic Causality
Method 1: HPLC-UV (The Quantitative Standard)
Laboratory 1 utilized High-Performance Liquid Chromatography with UV detection. This is the routine workhorse for bulk assay and purity determination.
Mechanistic Causality: Secondary amines have a pKa of ~8.5 and remain positively charged under standard conditions, leading to strong electrostatic interactions with unreacted silanols (pKa ~4.5) on the silica column backbone. To prevent peak tailing, we utilize an end-capped C18 column and a highly acidic mobile phase (pH ~2.0) containing Trifluoroacetic acid (TFA). TFA acts as a volatile ion-pairing agent, masking the amine's positive charge and neutralizing residual silanols to force the analyte into the hydrophobic stationary phase.
Self-Validating Step: The protocol mandates a system suitability check requiring a tailing factor (
Tf
)
≤1.5
. If
Tf>1.5
, it indicates silanol interaction, prompting immediate mobile phase pH verification.
Step-by-Step Protocol:
Standard Preparation: Accurately weigh 10.0 mg of the reference standard[4] into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A to yield a 100 µg/mL stock.
System Setup: Install a Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm). Set the column oven to 30°C.
Mobile Phase: Isocratic elution using 60% Mobile Phase A (0.1% TFA in Water) and 40% Mobile Phase B (Acetonitrile). Flow rate: 1.0 mL/min.
Figure 2: Mechanistic pathway of HPLC-UV separation utilizing ion-pairing and silanol suppression.
Method 2: LC-MS/MS (Trace Level Profiling)
Laboratory 2 employed Liquid Chromatography-Tandem Mass Spectrometry to evaluate the method's suitability for trace-level impurity profiling, a common requirement in API screening[5].
Mechanistic Causality: While TFA is excellent for UV chromatography, it causes severe ion suppression in Electrospray Ionization (ESI). Therefore, this protocol substitutes TFA with 10 mM Ammonium Formate. This volatile buffer maintains the amine in its protonated state (
[M+H]+
at m/z 190.0) for optimal ESI+ transmission while promoting efficient droplet desolvation in the MS source.
Self-Validating Step: The ratio of the quantifier transition (m/z 190
→
155) to the qualifier transition (m/z 190
→
159) must remain within
±15%
across all injections to confirm peak purity and absence of co-eluting matrix interference.
Step-by-Step Protocol:
Sample Dilution: Dilute the 100 µg/mL stock 1:1000 in 50:50 Methanol:Water to achieve a 100 ng/mL working solution.
System Setup: Install a Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Set column oven to 40°C.
Mobile Phase: Gradient elution. A: 10 mM Ammonium Formate (pH 3.0). B: Methanol. Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.
MS Parameters: ESI in positive mode. Capillary voltage: 3.0 kV. Desolvation temp: 400°C.
Laboratory 3 utilized Gas Chromatography with Flame Ionization Detection to provide an orthogonal assessment of purity, ensuring no non-UV absorbing impurities were missed.
Mechanistic Causality: The hydrochloride salt of 1-(2,3-Dichlorophenyl)-N-methylmethanamine is non-volatile and will thermally degrade in a GC inlet, contaminating the liner. Therefore, an in-situ liquid-liquid extraction (LLE) to the free base is mandatory. By raising the pH above 10 with NaOH, the amine is deprotonated and partitions efficiently into the organic extraction solvent (MTBE), allowing for clean, volatile injection.
Self-Validating Step: The extraction efficiency is validated by spiking an internal standard (e.g., benzylamine) prior to LLE. Recovery must exceed 95% to validate the extraction mechanics.
Step-by-Step Protocol:
Free-Base Extraction: Transfer 5.0 mL of the 100 µg/mL aqueous stock to a separatory funnel. Add 1.0 mL of 1M NaOH (pH > 10). Add 5.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 2 minutes and extract the upper organic layer.
System Setup: Install an Agilent DB-5MS column (30 m x 0.25 mm, 0.25 µm). Carrier gas: Helium at 1.2 mL/min.
Temperature Program: Initial temp 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
Injection & Detection: Inject 1 µL in split mode (10:1) at 250°C. FID set to 300°C.
Cross-Validation Results & Data Synthesis
The analytical performance of each method was evaluated strictly against ICH Q2(R2) parameters[2]. The quantitative data synthesized from the three laboratories demonstrates the distinct operational domains of each instrument.
Table 2: Inter-Laboratory Reproducibility (Assay of 95% Nominal Standard)
Laboratory
Methodology
Mean Assay Result (%)
Inter-Day RSD (%)
Lab 1
HPLC-UV
95.2%
0.9%
Lab 2
LC-MS/MS
94.8%
2.4%
Lab 3
GC-FID
95.5%
1.8%
Global
Cross-Platform
95.17%
1.7%
Conclusion & Strategic Recommendations
The inter-laboratory comparison confirms that 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride can be robustly quantified across multiple analytical platforms, provided the underlying chemistry of the secondary amine is respected.
For Routine QA/QC & Bulk Release:HPLC-UV is the definitive choice. It offers the highest precision (0.8% RSD) and requires minimal sample preparation, provided ion-pairing agents are utilized to suppress silanol interactions.
For Genotoxic/Trace Impurity Screening:LC-MS/MS is mandatory. With an LOQ of 0.3 ng/mL, it is the only method capable of resolving parts-per-billion (ppb) level contamination in downstream API formulations.
For Orthogonal Purity Verification:GC-FID serves as an excellent secondary method to detect non-chromophoric impurities, though it requires rigorous free-base extraction protocols to ensure volatility and protect instrument integrity.
A Comprehensive Guide to the Safe Disposal of 1-(2,3-Dichlorophenyl)-N-methylmethanamine Hydrochloride
This document provides a detailed protocol for the safe and compliant disposal of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride. As a chlorinated aromatic amine, this compound requires careful handling and adh...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed protocol for the safe and compliant disposal of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride. As a chlorinated aromatic amine, this compound requires careful handling and adherence to specific disposal pathways to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety practices and regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.
Core Directive: Hazard Assessment and Regulatory Compliance
1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride must be treated as a hazardous chemical waste. Its chemical structure, containing a dichlorinated phenyl ring, places it in the category of halogenated organic compounds.[1] Such substances are subject to stringent environmental regulations due to their potential for persistence and toxicity in ecosystems.
Under the RCRA, waste containing chlorinated solvents or similar compounds is generally classified as hazardous.[2] This mandates a specific "cradle-to-grave" management process, tracked from generation to final disposal.[3] It is illegal and unsafe to dispose of this chemical via standard laboratory drains or in regular solid waste trash.[4][5]
The primary responsibility for proper disposal lies with the generator of the waste. All procedures must comply with federal, state, and local regulations, in addition to the specific policies of your institution.[6][7] Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure all necessary safety measures are in place. This is crucial to prevent accidental exposure.
Required Personal Protective Equipment (PPE)
Based on standard safety data sheets for similar chlorinated compounds, the following PPE is mandatory when handling 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride for disposal.[8][9][10]
PPE Category
Specification
Rationale
Eye/Face Protection
ANSI Z87.1-compliant safety goggles or a face shield.[8]
Protects against accidental splashes and contact with airborne dust particles.
Prevents skin absorption. Contaminated gloves must be disposed of as hazardous waste.[11]
Body Protection
A fully buttoned laboratory coat. A chemically resistant apron is recommended for larger quantities.
Protects skin and personal clothing from contamination.[6][11]
Respiratory Protection
Use only in a well-ventilated area, preferably within a certified chemical fume hood.[8][11]
Minimizes the inhalation of dust or aerosols.
Engineering Controls
All handling and preparation for disposal should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.[10] An eyewash station and safety shower must be readily accessible and operational.[8]
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the final handoff to EHS or a licensed waste contractor.
Step 1: Waste Segregation and Containerization
Select an Appropriate Waste Container:
Use a chemically compatible, leak-proof container with a secure, tight-fitting screw cap.[12] High-density polyethylene (HDPE) or glass containers are typically suitable.
Ensure the container is clean and dry before adding waste.
Do not use containers that previously held incompatible materials, such as strong oxidizing agents.[9]
Collect the Waste:
Solid Waste: Carefully transfer the solid 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride into the designated waste container. Avoid creating dust.[11] Use tools (spatulas, etc.) that can be decontaminated or disposed of as hazardous waste.
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, disposable gloves, paper towels from a spill cleanup) should also be placed in the same solid hazardous waste container.
Step 2: Proper Labeling
Accurate labeling is a critical regulatory requirement.
Attach a Hazardous Waste Label: As soon as the first particle of waste enters the container, affix a "Hazardous Waste" label provided by your institution's EHS department.[12]
Complete the Label Information:
Full Chemical Name: Write "1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride." Avoid abbreviations or chemical formulas.
Concentration: Indicate "Solid" or list the components and their percentages if it is a mixture.
Hazard Characteristics: Tick the appropriate boxes (e.g., "Toxic").
Generator Information: Include the Principal Investigator's name, lab location, and contact information.
Laboratories are considered "Satellite Accumulation Areas" (SAAs) under EPA regulations.[12]
Storage Location: Store the sealed and labeled waste container at or near the point of generation (i.e., in the lab where it was used).[12]
Container Management:
The waste container must be kept closed at all times except when actively adding waste.[8][12]
Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
Do not accumulate more than 25 gallons of total chemical waste in the laboratory SAA.[12]
Step 4: Arranging for Disposal
Schedule a Pickup: Once the container is nearly full (approximately 75%) or within 150 days of the accumulation start date, arrange for its removal.[12]
Contact EHS: Follow your institution's specific procedure, which typically involves submitting an online pickup request through the EHS department's website or portal.
Final Disposal: Your EHS department will then transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste hauler. The preferred final disposal method for chlorinated organic compounds is high-temperature incineration at a permitted facility, in compliance with all federal, state, and local regulations.[2]
Emergency Procedures: Small Spill Management
In the event of a small spill (<100 grams) within a fume hood:
Alert Personnel: Immediately notify others in the vicinity.
Ensure PPE: Don the appropriate PPE as listed in Section 2.1.
Containment: Cover the spill with an absorbent material suitable for chemicals, such as a universal binder or diatomite.[13] Do not use water.
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[6][11]
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), then wash with soap and water.[13] All cleaning materials must be disposed of as hazardous waste.
Report: Report the incident to your lab supervisor and EHS department, as per institutional policy.
For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride.
Caption: Workflow for compliant chemical waste disposal.
References
What Regulations Apply to Chlorinated Solvent Use? PF Online Pollution Abatement. [Link]
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]
Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
Household Hazardous Waste. Department of Toxic Substances Control - CA.gov. [Link]
Role of Biotransformation in 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione-induced Hepatotoxicity in Fischer 344 Rats - PMC. National Center for Biotechnology Information. [Link]